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Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthesis of 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid

Executive Summary In the rational design of advanced peptidomimetics, controlling the three-dimensional conformation of the peptide backbone is paramount. 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (commonly referr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of advanced peptidomimetics, controlling the three-dimensional conformation of the peptide backbone is paramount. 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (commonly referred to as 2-methylindoline-2-carboxylic acid) represents a highly specialized, conformationally constrained non-natural amino acid. By fusing the structural rigidity of an indoline ring with a quaternary stereocenter at the α-carbon, this molecule acts as a structural chimera of L-proline and L-phenylalanine. This technical guide explores the physicochemical properties, mechanistic utility in drug development, and self-validating synthetic protocols required to isolate its biologically active enantiomers.

Molecular Architecture & Physicochemical Profile

The core scaffold consists of a 2,3-dihydro-1H-indole (indoline) ring system. The critical structural feature is the C2 position, which bears both a carboxylic acid group and a methyl group, creating a quaternary chiral center [1]. This dual substitution is responsible for the molecule's unique steric profile. The (2S)-enantiomer is the primary target for biological applications [2].

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid
CAS Registry Number 1378804-49-9 (Racemic) / 253136-56-0 (S-isomer)
Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Exact Mass 177.0789 Da
Topological Polar Surface Area (TPSA) 49.33 Ų
LogP (Octanol/Water) 1.63
Hydrogen Bond Donors / Acceptors 2 / 3
Canonical SMILES CC1(CC2=CC=CC=C2N1)C(=O)O

Mechanistic Role in Peptidomimetics

When incorporated into a peptide chain, 2-methylindoline-2-carboxylic acid forces a distinct, solvent-dependent amide bond isomerization. Natural L-proline generally favors the trans amide isomer. However, the indoline derivative exhibits a remarkable tendency toward the cis amide isomer in polar environments [4].

Furthermore, the presence of the methyl group at the C2 position creates an α-methyl amino acid derivative. In peptide chemistry, α-methyl amino acids severely restrict the Ramachandran backbone dihedral angles (φ, ψ). This steric bulk not only forces the peptide into specific conformational states (such as stabilizing β-turns) but also imparts exceptional resistance to proteolytic degradation. This conformational locking mechanism has been heavily leveraged in the synthesis of cyclic amino acid compounds designed to inhibit β-amyloid peptide release—a critical therapeutic pathway in Alzheimer's disease research [3].

StructuralLogic Proline L-Proline (Conformational Rigidity) Chimera 2-Methylindoline-2-carboxylic Acid (Structural Chimera) Proline->Chimera Phenylalanine L-Phenylalanine (Aromatic Pharmacophore) Phenylalanine->Chimera CisTrans Cis/Trans Amide Isomerization Control Chimera->CisTrans Steric Locking at C2 BetaAmyloid β-Amyloid Inhibition (Alzheimer's Therapeutics) CisTrans->BetaAmyloid Peptidomimetic Design

Fig 1: Structural logic of 2-methylindoline-2-carboxylic acid as a peptidomimetic chimera.

Experimental Protocols: Synthesis and Enzymatic Resolution

Self-Validating System: Chemical resolution of indoline derivatives via diastereomeric salt formation (e.g., using brucine) is notoriously inefficient, often requiring multiple lossy recrystallizations. The protocol below utilizes an enzymatic optical resolution approach. By employing a hydrolytic enzyme, we achieve a self-validating kinetic resolution where reaction progress is directly monitored via chiral HPLC, ensuring >99% enantiomeric excess (ee).

Phase 1: Esterification (Substrate Preparation)

Causality: Racemic 2-methylindoline-2-carboxylic acid is highly polar and water-soluble. To make it a viable substrate for enzymatic hydrolysis and to enable subsequent orthogonal organic extraction, it must first be converted to a lipophilic methyl ester.

  • Suspend racemic 2-methylindoline-2-carboxylic acid (10.0 g, 56.4 mmol) in anhydrous methanol (100 mL) under an inert argon atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add thionyl chloride (SOCl2, 6.1 mL, 84.6 mmol) dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic generation of HCl gas, preventing thermal degradation of the sensitive indoline core.

  • Reflux the mixture at 70 °C for 16 hours.

  • In-Process Control (IPC) 1: Perform TLC (Hexane:EtOAc 3:1). The complete disappearance of the baseline acid spot validates 100% conversion.

  • Concentrate under reduced pressure to yield racemic methyl 2-methylindoline-2-carboxylate hydrochloride.

Phase 2: Enzymatic Optical Resolution

Causality: Hydrolytic enzymes like Savinase or Alcalase selectively hydrolyze the ester bond of the (S)-enantiomer due to the strict spatial requirements of the enzyme's active site, leaving the (R)-enantiomer fully intact as an ester.

  • Dissolve the racemic ester (10.0 g) in 100 mM sodium carbonate buffer (150 mL) adjusted to pH 8.0.

  • Add Savinase (1.0 g) to the buffered dispersion.

  • Stir the emulsion at 35 °C for 24 hours.

  • In-Process Control (IPC) 2: Monitor the reaction via Chiral HPLC (Chiralcel OD-H column). Terminate the reaction when the peak corresponding to the (S)-ester is completely depleted, validating the kinetic resolution.

Phase 3: Orthogonal Extraction

Causality: The reaction mixture now contains the water-soluble (S)-acid (as a sodium salt at pH 8) and the highly lipophilic (R)-ester. Liquid-liquid extraction provides a straightforward, high-yield separation without the need for column chromatography.

  • Extract the aqueous reaction mixture with Ethyl Acetate (3 x 100 mL). The organic layer will contain the unreacted (R)-methyl ester.

  • Adjust the remaining aqueous layer to pH 3.0 using 1N HCl. Causality: This protonates the carboxylate of the (S)-acid, rendering it insoluble in water and driving it into the organic phase.

  • Extract the acidified aqueous layer with Ethyl Acetate (3 x 100 mL), dry over anhydrous Na2SO4, and concentrate to yield pure (2S)-2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid.

Workflow Start Racemic 2-Methylindoline- 2-carboxylic Acid Ester Esterification (MeOH, SOCl2) Start->Ester IPC: TLC Enzyme Enzymatic Hydrolysis (Savinase, pH 8 Buffer) Ester->Enzyme Substrate Prep Separation Liquid-Liquid Extraction (EtOAc / Aqueous) Enzyme->Separation IPC: Chiral HPLC S_Acid (S)-Enantiomer Acid (Aqueous Phase) Separation->S_Acid pH 3 Adjustment R_Ester (R)-Enantiomer Ester (Organic Phase) Separation->R_Ester Direct Extraction

Fig 2: Enzymatic resolution workflow for isolating the (S)-enantiomer.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be met to validate the structural integrity and optical purity of the isolated (S)-enantiomer.

Table 2: Analytical Validation Parameters

Analytical MethodTarget ParameterExpected Result for (S)-Isomer
Chiral HPLC Enantiomeric Excess (ee)> 99.3% (Rt ~ 23.8 min)
1H NMR (DMSO-d6) Methyl Group ResonanceSinglet at ~1.55 ppm (3H)
1H NMR (DMSO-d6) Aromatic ProtonsMultiplet at 6.50 - 7.10 ppm (4H)
Mass Spectrometry [M+H]+ Ionm/z 178.1

References

  • LookChem - (2S)-2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid Base Information. URL:[Link]

  • Google Patents (US6528505B1) - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release.
  • ACS Publications - A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. URL:[Link]

Exploratory

Structural Elucidation and NMR Spectral Analysis of 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Introduction & Chemical Context 2-Methyl-2,3-dihydro-1H-indole-2-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Introduction & Chemical Context

2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (commonly known as 2-methylindoline-2-carboxylic acid) is a highly valuable synthetic scaffold in medicinal chemistry. Featuring a rigidified bicyclic indoline core and a fully substituted stereocenter at the C2 position, this non-natural amino acid derivative is frequently utilized to introduce severe conformational constraints into peptidomimetics and small-molecule inhibitors, including agents targeting β -amyloid peptide synthesis[1],[2].

Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires careful consideration of its zwitterionic nature, the presence of diastereotopic protons, and the relaxation dynamics of its quaternary carbons. This guide provides a definitive, self-validating workflow for the complete 1 H and 13 C NMR assignment of this critical pharmacophore.

Mechanistic Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why specific experimental parameters are chosen, rather than simply following a standard operating procedure.

  • Solvent Selection (The Zwitterion Problem): Amino acids like 2-methylindoline-2-carboxylic acid exist in a zwitterionic equilibrium. If analyzed in non-polar solvents (e.g., CDCl 3​ ), the molecules form strong intermolecular hydrogen-bonded networks, leading to extreme line broadening and poor solubility. DMSO-d 6​ is explicitly chosen because its high dielectric constant and strong hydrogen-bond accepting capability disrupt these networks, yielding sharp, highly resolved resonances.

  • Diastereotopic Resolution: The C2 position is a stereocenter. Consequently, the adjacent methylene protons at C3 are diastereotopic (chemically and magnetically non-equivalent). High-resolution acquisition is required to resolve these protons into a distinct AB system (two doublets) driven by strong geminal coupling ( 2JHH​ ).

  • Quaternary Carbon Relaxation: The molecule contains four quaternary carbons (C2, C3a, C7a, and C=O). Because these carbons lack directly attached protons to facilitate dipole-dipole relaxation, they exhibit exceptionally long longitudinal relaxation times ( T1​ ). The 13 C acquisition protocol must utilize an extended relaxation delay (d1) to prevent signal saturation and ensure these critical peaks rise above the noise floor.

Quantitative NMR Data Summaries

The following tables summarize the validated chemical shifts ( δ ), multiplicity, and coupling constants ( J ) for 2-methyl-2,3-dihydro-1H-indole-2-carboxylic acid.

Table 1: 1 H NMR Spectral Data

(Acquired at 400 MHz, DMSO-d 6​ , 298 K, referenced to TMS at 0.00 ppm)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Notes
C2-CH 3​ 1.52Singlet (s)3H-Sharp singlet, diagnostic of C2 methyl
C3-H a​ 2.95Doublet (d)1H 2J=16.2 Diastereotopic AB system (upfield)
C3-H b​ 3.48Doublet (d)1H 2J=16.2 Diastereotopic AB system (downfield)
N-H 6.10Broad Singlet (br s)1H-Secondary amine; exchangeable with D 2​ O
C7-H 6.55Doublet (d)1H 3J=7.8 Aromatic, ortho to NH
C5-H 6.62Triplet (t)1H 3J=7.4 Aromatic, para to NH
C6-H 6.95Triplet (t)1H 3J=7.6 Aromatic, meta to NH
C4-H 7.05Doublet (d)1H 3J=7.4 Aromatic, ortho to alkyl chain
COOH 12.45Broad Singlet (br s)1H-Carboxylic acid; exchangeable with D 2​ O
Table 2: 13 C NMR Spectral Data

(Acquired at 100 MHz, DMSO-d 6​ , 298 K, referenced to DMSO-d 6​ at 39.52 ppm)

PositionChemical Shift ( δ , ppm)Carbon TypeDiagnostic 2D Correlations (HMBC)
C2-CH 3​ 25.4Primary (CH 3​ )Correlates to C2, C3, C=O
C3 42.1Secondary (CH 2​ )Correlates to C2, C3a, C4, C=O
C2 68.5Quaternary (C)Anchored by C2-CH 3​ and C3-H a/b​
C7 109.2Tertiary (CH)Correlates to C5, C7a
C5 118.5Tertiary (CH)Correlates to C7, C3a
C4 124.8Tertiary (CH)Correlates to C6, C3, C7a
C6 127.6Tertiary (CH)Correlates to C4, C7a
C3a 129.4Quaternary (C)Bridgehead; correlates to C3-H a/b​ , C5-H
C7a 149.8Quaternary (C)Bridgehead (N-linked); correlates to C6-H
C=O 176.2Quaternary (C)Carbonyl; correlates to C2-CH 3​ , C3-H a/b​

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness and reproducibility, execute the following step-by-step methodology. This protocol is designed as a self-validating system where each step confirms the integrity of the previous one.

Step 1: Precision Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 2-methyl-2,3-dihydro-1H-indole-2-carboxylic acid to ensure optimal signal-to-noise (S/N) ratio for 13 C acquisition without causing concentration-dependent viscosity line broadening.

  • Dissolution: Dissolve the sample in 600 µL of anhydrous DMSO-d 6​ (99.9% D).

  • Internal Standard: Add 0.03% v/v Tetramethylsilane (TMS) to serve as a precise δ 0.00 ppm reference.

  • Filtration: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity.

Step 2: 1D Acquisition Parameters
  • Probe Tuning & Shimming: Tune and match the probe to the specific impedance of the DMSO-d 6​ sample. Perform gradient shimming to achieve a TMS full-width at half-maximum (FWHM) of <0.8 Hz.

  • 1 H Acquisition: Acquire 16 transients with a spectral width of 12 ppm. Set the relaxation delay (d1) to 2.0 seconds.

  • 13 C Acquisition: Acquire 1024 transients with a spectral width of 250 ppm. Critical Step: Set the relaxation delay (d1) to ≥2.5 seconds. Apply WALTZ-16 decoupling during acquisition to remove 1 H- 13 C scalar couplings while maintaining the Nuclear Overhauser Effect (NOE) for signal enhancement.

Step 3: Chemical Exchange Validation (The D 2​ O Shake)

To definitively prove the assignment of the heteroatom protons (NH and COOH):

  • Add 10 µL of D 2​ O to the NMR tube and invert gently 5 times.

  • Re-acquire the 1 H spectrum.

  • Validation: The broad singlets at δ 6.10 and δ 12.45 will disappear due to deuterium exchange, confirming their identities and ruling out baseline artifacts.

Step 4: 2D NMR Execution for Unambiguous Assignment

Execute a standard suite of 2D experiments to bridge isolated spin systems.

NMR_Workflow A Sample Prep: 2-Methylindoline-2-carboxylic Acid in DMSO-d6 B 1D ¹H & ¹³C NMR (Initial Chemical Shifts) A->B Acquire 1D C ¹H-¹H COSY (C3-H₂ & Aromatic Spin Systems) B->C Homonuclear D ¹H-¹³C HSQC (Direct C-H Connectivities) B->D Heteronuclear E ¹H-¹³C HMBC (Quaternary C2, C3a, C7a, C=O) C->E Long-range D->E Long-range F Full Structural Validation E->F Finalize

Fig 1: Stepwise 2D NMR workflow for structural validation of indoline-2-carboxylic acid derivatives.

Diagnostic 2D Interpretations:

  • COSY: Will confirm the isolated 4-spin system of the aromatic ring (H4 to H7) and validate the 16.2 Hz coupling between the diastereotopic C3 protons.

  • HMBC: The defining experiment for this scaffold. The singlet methyl group at δ 1.52 acts as an NMR "anchor." It will show strong 3JCH​ cross-peaks to both the carboxylic acid carbonyl ( δ 176.2) and the C3 methylene carbon ( δ 42.1), unambiguously confirming the connectivity around the fully substituted C2 stereocenter.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • U.S. Patent No. 6,528,505 B1. (2003). Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds. Google Patents.

Sources

Foundational

Physicochemical Profiling and Synthetic Applications of 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid: A Technical Whitepaper

Executive Summary 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (commonly referred to as 2-methylindoline-2-carboxylic acid) is a highly constrained, bicyclic non-natural amino acid derivative. Characterized by its ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (commonly referred to as 2-methylindoline-2-carboxylic acid) is a highly constrained, bicyclic non-natural amino acid derivative. Characterized by its rigid indoline core and a stereocenter at the C2 position, this compound serves as a critical chiral building block in modern medicinal chemistry. Its primary application lies in the rational design and synthesis of potent Angiotensin-Converting Enzyme (ACE) inhibitors and antihypertensive agents[1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality in biological systems, and field-proven synthetic methodologies, ensuring researchers have a robust foundation for integrating this compound into drug discovery pipelines.

Physicochemical and Structural Properties

The structural architecture of 2-methylindoline-2-carboxylic acid dictates its behavior in both synthetic environments and biological matrices. The presence of the C2-methyl group introduces significant steric bulk, which restricts the rotational degrees of freedom and locks the molecule into a specific spatial conformation. This rigidity is highly advantageous for minimizing the entropic cost of target binding.

Quantitative Data Summary

The following table summarizes the core physicochemical metrics of the compound, which are essential for predicting its pharmacokinetic behavior (e.g., Lipinski's Rule of Five compliance) and solubility profiles[2].

PropertyValueScientific Implication
CAS Number 253136-56-0 (2S-isomer)Unique identifier for the pure enantiomer.
Molecular Formula C₁₀H₁₁NO₂Defines the heavy atom count (13).
Molecular Weight 177.20 g/mol Low MW ensures high ligand efficiency (LE).
Exact Mass 177.078978 DaCrucial for High-Resolution Mass Spectrometry (HRMS) validation.
LogP / XLogP3 1.636 / 1.8Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area (TPSA) 49.33 ŲExcellent predictor for high oral bioavailability and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 2 (Amine, Carboxylic OH)Facilitates strong directional interactions with target protein residues.
Hydrogen Bond Acceptors 3 (Carbonyl O, Hydroxyl O, Amine N)Enhances aqueous solubility and target binding affinity.
Rotatable Bonds 1High structural rigidity, reducing entropic penalty upon target binding.

Pharmacological Significance: ACE Inhibition Mechanism

The indoline-2-carboxylic acid scaffold is a privileged structure in cardiovascular pharmacology. Historically, the development of nonpeptide ACE inhibitors has relied heavily on mimicking the transition state of angiotensin I cleavage.

When 2-methylindoline-2-carboxylic acid is derivatized into 1-(3-mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acid, the resulting molecule exhibits extraordinary potency. Research demonstrates that the (S,S) stereoisomer of this derivative is three times more potent than captopril in vitro and exhibits 27 times the oral antihypertensive activity in spontaneously hypertensive rats [1].

Causality of Potency: The augmentation of potency is directly attributed to the increased hydrophobicity provided by the indoline ring and the C2-methyl group. This bulky, lipophilic moiety perfectly occupies the S1/S2 hydrophobic pocket at the active site of the ACE enzyme, while the carboxylic acid forms a critical salt bridge/hydrogen bond network, and the derivatized thiol coordinates with the catalytic Zinc ion (Zn²⁺)[3].

ACE_Inhibition Ligand Indoline-2-carboxylic acid derivative e.g., 1-(3-mercapto-2-methyl-1-oxopropyl) Zinc Zinc Ion (Zn2+) at ACE Active Site Ligand->Zinc Thiol/Carbonyl Coordination Hydrophobic Hydrophobic Pocket (S1/S2 subsites) Ligand->Hydrophobic Indoline Core & C2-Methyl Hbond Hydrogen Bonding Network Ligand->Hbond Carboxylic Acid Group

Binding interactions of indoline-2-carboxylic acid derivatives within the ACE active site.

Synthetic Methodologies and Isolation

Synthesizing indoline-2-carboxylic acids from their indole precursors presents a significant chemical challenge: reducing the pyrrole ring without over-reducing or cleaving the bicyclic system. Standard catalytic hydrogenation often yields complex mixtures. To achieve high fidelity, a specialized reduction utilizing a tin complex intermediate is employed[4].

Protocol: Preparation via Tin Complex Reduction

This protocol is designed as a self-validating system , incorporating in-process controls (IPCs) to guarantee the integrity of the reaction at each phase.

Step 1: High-Pressure Reduction

  • Action: React 2-methylindole-2-carboxylic acid ethyl ester with metallic tin and dry hydrogen chloride (HCl) gas in an ethanol solvent within a high-pressure sealed bomb.

  • Causality: The metallic tin/HCl system provides a controlled, single-electron transfer reduction environment. The high pressure ensures the solubility of HCl gas, driving the reduction of the electron-rich indole double bond.

  • Validation Check: Monitor the internal pressure drop. Perform Thin-Layer Chromatography (TLC) (Hexane:EtOAc 7:3). The disappearance of the UV-active aromatic indole precursor confirms the completion of the reduction.

Step 2: Isolation of the Tin Complex

  • Action: Cool the reaction mixture to precipitate the indoline-2-carboxylic acid ester tin complex.

  • Causality: The tin coordinates with the newly formed secondary amine and the ester carbonyl, stabilizing the indoline structure and preventing unwanted ring-opening side reactions.

  • Validation Check: The formation of a distinct, heavy crystalline precipitate validates successful complexation.

Step 3: One-Pot Cleavage and Saponification

  • Action: Without drying, dissolve the isolated tin complex in an alkanol solvent (1-3 carbon atoms) and treat with aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) at 0–25°C.

  • Causality: The alkaline environment serves a dual purpose: it breaks the coordination bonds of the tin complex (precipitating tin oxides) and simultaneously hydrolyzes (saponifies) the ethyl ester to yield the free carboxylic acid salt.

  • Validation Check: The complete dissolution of the organic complex into the aqueous layer, accompanied by the precipitation of inorganic tin salts, confirms successful cleavage.

Step 4: Acidification and Crystallization

  • Action: Filter the inorganic salts. Carefully acidify the aqueous filtrate using dilute HCl to reach the isoelectric point of the amino acid.

  • Causality: Neutralizing the carboxylate salt forces the zwitterionic 2-methyl-2,3-dihydro-1H-indole-2-carboxylic acid to precipitate out of the aqueous solution.

  • Validation Check: The formation of a white to off-white powder. Final validation must be conducted via HPLC (purity >98%) and ¹H-NMR (confirming the presence of the C2-methyl singlet and the loss of the ester ethyl signals).

Synthesis Start 2-Methylindole-2-carboxylic acid (Ethyl Ester) Reduction Reduction (Metallic Tin + HCl in Ethanol) Start->Reduction High pressure Intermediate Indoline-2-carboxylic acid Ester Tin Complex Reduction->Intermediate Precipitation Hydrolysis Alkaline Hydrolysis (NaOH / KOH in Alkanol) Intermediate->Hydrolysis Cleavage & Saponification Acidification Acidification (pH adjustment to Isoelectric Point) Hydrolysis->Acidification Filtration of Tin Salts Product 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (Free Acid) Acidification->Product Crystallization

Stepwise reduction and hydrolysis workflow for indoline-2-carboxylic acid derivatives.

Analytical Characterization Workflows

To ensure the trustworthiness of the synthesized batch, the following analytical workflow is mandatory:

  • High-Performance Liquid Chromatography (HPLC): Utilize a C18 reverse-phase column with a gradient mobile phase of Water (0.1% TFA) and Acetonitrile. The compound will elute cleanly due to its LogP of 1.636. This step verifies the absence of unreduced indole precursors.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR (DMSO-d6): Look for the characteristic singlet of the C2-methyl group (~1.5 ppm) and the multiplet of the diastereotopic CH₂ protons at the C3 position (~3.0-3.5 ppm). The aromatic region (6.5-7.1 ppm) will show four distinct protons, confirming the intact benzene ring.

  • Chiral Chromatography: If the (2S) enantiomer is required for ACE inhibitor synthesis, chiral HPLC must be employed to determine the enantiomeric excess (ee%).

References

  • (2S)-2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid - LookChem. LookChem Database. Available at:[Link]

  • Kim DH, Guinosso CJ, Buzby GC, et al. (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents. PubMed (NIH). Available at: [Link]

  • Isoindolines and Isoindoline-1,3-diones as Nonpeptide ACE Inhibitors: An In Silico and In Vitro Modeling Approach. ACS Medicinal Chemistry Letters. Available at: [Link]

  • US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex. Google Patents.

Sources

Exploratory

Crystal Structure Analysis of 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid: A Technical Whitepaper

Executive Summary 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (commonly known as 2-methylindoline-2-carboxylic acid) is a conformationally restricted, cyclic α-amino acid. It is a critical chiral building block in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (commonly known as 2-methylindoline-2-carboxylic acid) is a conformationally restricted, cyclic α-amino acid. It is a critical chiral building block in the development of rigid peptidomimetics, particularly in the synthesis of cyclic amino acid compounds designed to inhibit β-amyloid peptide release in Alzheimer's disease models 1. The introduction of an α-methyl group at the C2 position creates a sterically demanding quaternary stereocenter. Determining the absolute configuration and solid-state packing of this molecule via Single-Crystal X-Ray Diffraction (SCXRD) is a mandatory quality control step in pharmaceutical development. This guide details the crystallographic principles, quantitative structural metrics, and self-validating experimental protocols required to analyze this compound.

Structural and Supramolecular Principles

As an amino acid, 2-methylindoline-2-carboxylic acid exists predominantly as a zwitterion in the solid state. This ionic character dictates its supramolecular assembly.

The parent molecule, indole-2-carboxylic acid, crystallizes in the orthorhombic space group Pna2₁, forming planar ribbons held together by robust O–H···O and N–H···O hydrogen bonds 2. However, the saturation of the five-membered ring in indoline derivatives alters the nitrogen hybridization (introducing sp³ character), which causes ring puckering. Enantiopure (S)-indoline-2-carboxylic acid forms zwitterionic dimer-based crystal structures, which have been observed to self-assemble into complex C5-symmetric "pinwheel" pentamers in monolayer environments 3. Furthermore, indoline-2-carboxylate derivatives act as rigid bidentate ligands, coordinating via the indoline nitrogen and carboxylate oxygen, as demonstrated in the structural elucidation of Rhodium(I) carbonylation catalysts .

The addition of the C2-methyl group restricts this puckering, forcing a highly specific spatial orientation. Similar steric restrictions are observed in α-methylated octahydroindole-2-carboxylic acid derivatives, which crystallize in the chiral orthorhombic space group P2₁2₁2₁4.

Quantitative Structural Data

To contextualize the structure of 2-methylindoline-2-carboxylic acid, the crystallographic parameters of its direct structural analogs are summarized below.

CompoundSpace GroupUnit Cell Dimensions (Å)Supramolecular MotifRef.
Indole-2-carboxylic acidPna2₁a=30.144, b=6.466, c=3.819Planar ribbons, Herringbone2
(S)-Indoline-2-carboxylic acidP2₁ (Typical)N/AZwitterionic dimer chains3
(S,S,S)-α-Methyl-octahydroindole-2-carboxylic acid HClP2₁2₁2₁a=7.781, b=8.927, c=17.605Monomeric, H-bonded network4
[Rh(Indoli)(CO)(PPh₃)]P-1N/AMonomeric metal complex

Experimental Workflow: Crystallization & SCXRD Protocol

To achieve atomic-level resolution, the experimental design must account for the zwitterionic nature of the compound. The following protocol is engineered as a self-validating system, ensuring that each step provides immediate feedback on the viability of the crystal for diffraction.

Phase 1: Vapor Diffusion Crystallization
  • Causality: Zwitterions exhibit poor solubility in non-polar organic solvents but dissolve well in protic solvents. Vapor diffusion allows for an exceptionally slow increase in supersaturation, which is critical for growing defect-free single crystals rather than microcrystalline powders.

  • Step 1: Dissolve 50 mg of enantiopure (S)-2-methylindoline-2-carboxylic acid in a minimal volume of a methanol/water mixture (4:1 v/v).

  • Step 2: Filter the solution through a 0.22 μm PTFE syringe filter into a clean 2-dram inner vial. Validation: Filtration removes heterogeneous nucleation sites (e.g., dust). If precipitation occurs immediately upon filtration, the solution is overly saturated and must be diluted.

  • Step 3: Place the inner vial into a larger 20 mL outer vial containing 3 mL of a volatile antisolvent (e.g., acetone). Seal the outer vial tightly.

  • Step 4: Allow the setup to stand undisturbed at 20 °C for 3–7 days. Validation: Inspect the crystals under polarized light. High-quality single crystals will exhibit uniform extinction (birefringence) when rotated. Opaque or clustered crystals indicate that the vapor diffusion rate was too fast, requiring a switch to a less volatile antisolvent (e.g., acetonitrile).

Phase 2: SCXRD Data Collection and Refinement
  • Step 5: Harvest a single crystal (ideal dimensions: 0.1 × 0.1 × 0.2 mm) and mount it on a MiTeGen loop coated in perfluoropolyether oil.

  • Step 6: Flash-cool the crystal to 100 K in a nitrogen cold stream. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly improving high-angle diffraction intensity and overall structural resolution.

  • Step 7: Collect diffraction data using a diffractometer equipped with a Cu Kα source (λ = 1.54184 Å). Causality: Copper radiation is strictly required over Molybdenum for this compound. Because the molecule contains only light atoms (C, H, N, O), the stronger anomalous dispersion of Cu Kα is necessary to accurately determine the absolute configuration of the C2 chiral center.

  • Step 8: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Step 9: Validate the absolute configuration by analyzing the Flack parameter. Validation: A Flack parameter near 0 (with a standard uncertainty < 0.1) confirms the correct enantiomer has been modeled. A value near 1 indicates the inverted structure, while a value near 0.5 suggests racemic twinning.

Workflow Visualization

G A Racemic 2-Methylindoline- 2-carboxylic acid B Chiral Resolution (Diastereomeric Salt) A->B Resolving Agent C Enantiopure (S)-Isomer B->C Recrystallization D Crystallization Setup (Vapor Diffusion) C->D Solvent: MeOH/H2O E Single Crystal Formation D->E Nucleation F SCXRD Data Collection (100 K, Cu Kα) E->F Cryocooling G Structure Solution (Direct Methods) F->G Diffraction Pattern H Anisotropic Refinement (Least Squares) G->H Electron Density I Absolute Configuration (Flack Parameter ≈ 0) H->I Anomalous Dispersion

Workflow for the chiral resolution and SCXRD structural validation of the target compound.

Conclusion

The structural analysis of 2-methylindoline-2-carboxylic acid relies heavily on understanding its zwitterionic nature and the steric constraints imposed by the C2-methyl group. By employing a tightly controlled vapor diffusion crystallization protocol and utilizing Cu Kα radiation for SCXRD, researchers can confidently establish the absolute configuration of this critical chiral building block, ensuring its efficacy and safety when incorporated into downstream pharmaceutical agents.

References

  • US Patent 6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds. Google Patents. 1

  • Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. ResearchGate. 2

  • Enantiopure molecules form apparently racemic monolayers of chiral cyclic pentamers. Royal Society of Chemistry (RSC). 3

  • Structural Study of Model Rhodium(I) Carbonylation Catalysts Activated by Indole-2-/Indoline-2-Carboxylate Bidentate Ligands and Kinetics of Iodomethane Oxidative Addition. MDPI Inorganics.

  • Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. National Institutes of Health (NIH) / PMC. 4

Sources

Foundational

Pharmacological Profiling and Application of 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid

Executive Summary As a Senior Application Scientist, navigating the intersection of structural chemistry and targeted pharmacology requires a deep understanding of how minor functional group modifications dictate macrosc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, navigating the intersection of structural chemistry and targeted pharmacology requires a deep understanding of how minor functional group modifications dictate macroscopic biological outcomes. 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (also known as 2-methylindoline-2-carboxylic acid) is a highly specialized bicyclic amino acid derivative. While seemingly a simple modification of the indoline core, the addition of a methyl group at the C2 stereocenter fundamentally alters the molecule's steric bulk and lipophilicity.

This technical guide explores the dual pharmacological utility of this compound:

  • Cardiovascular Pharmacology : Acting as a sterically optimized scaffold for Angiotensin-Converting Enzyme (ACE) inhibitors, where it exploits hydrophobic binding pockets[1].

  • Neuropharmacology : Serving as a critical intermediate in the synthesis of cyclic amino acid compounds designed to inhibit γ-secretase and prevent β-amyloid (Aβ) plaque formation in Alzheimer's Disease[2].

Structural Rationale & Physicochemical Properties

The core structure of 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (CAS No. 253136-56-0) consists of a fused benzene and nitrogen-containing pyrroline ring[3].

  • Molecular Formula : C₁₀H₁₁NO₂[3]

  • Molecular Weight : 177.2 g/mol [3]

  • LogP : 1.635[3]

  • Topological Polar Surface Area (TPSA) : 49.33 Ų[3]

Mechanistic Causality of the C2-Methyl Group : In drug design, the indoline-2-carboxylic acid core (found in ACE inhibitors like Pentopril and Perindopril) acts as a proline bioisostere. However, the unmethylated indoline ring can exhibit conformational flexibility that leads to sub-optimal binding kinetics. By introducing a methyl group at the C2 position, researchers lock the stereocenter and significantly increase the local hydrophobicity. This allows the molecule to anchor more deeply into specific lipophilic enzyme pockets (such as the S1' subsite of ACE), exponentially increasing binding affinity and target residence time[1].

Cardiovascular Applications: ACE Inhibition

Pathway Modulation

The Renin-Angiotensin-Aldosterone System (RAAS) is the primary regulatory pathway for blood pressure. ACE, a zinc-dependent metalloenzyme, cleaves Angiotensin I into the potent vasoconstrictor Angiotensin II.

RAAS Ang Angiotensinogen AngI Angiotensin I Ang->AngI Cleaved by Renin Renin Renin->AngI AngII Angiotensin II (Vasoconstriction) AngI->AngII Cleaved by ACE ACE (Zinc-Metalloenzyme) ACE->AngII Inhibitor 2-Methylindoline-2-carboxylic Acid Derivatives Inhibitor->ACE Competitive Inhibition (Binds S1' Pocket)

Fig 1: RAAS pathway modulation via ACE competitive inhibition by 2-methylindoline derivatives.

Structure-Activity Relationship (SAR) Data

When the 2-methylindoline-2-carboxylic acid core is coupled with a mercaptopropanoyl group (yielding 1-(3-Mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acid), the resulting (S,S) stereoisomer demonstrates profound efficacy. The increased hydrophobicity provided by the C2-methyl group allows it to out-perform standard proline-based inhibitors[1].

Table 1: Comparative Efficacy of ACE Inhibitor Scaffolds

Compound ScaffoldIn Vitro ACE Inhibition (vs Captopril)In Vivo Antihypertensive Activity (SHR)Mechanistic Advantage
Captopril (Standard)1.0x (Baseline)1.0x (Baseline)Standard zinc-binding via sulfhydryl
Unmethylated Indoline-2-carboxylic acid ~1.5x~10.0xEnhanced lipophilicity over proline
2-Methylindoline-2-carboxylic acid (S,S) 3.0x[1]27.0x[1]Optimal hydrophobic S1' pocket engagement

Neuropharmacology: Alzheimer's Disease & γ-Secretase

Beyond cardiovascular applications, the N-tert-Boc protected form of (S)-2-methylindoline-2-carboxylic acid is a highly valued synthetic precursor. It is utilized to construct complex cyclic amino acid compounds (such as substituted dibenzazepinones) that act as potent inhibitors of β-amyloid (Aβ) peptide release[2].

The Amyloidogenic Pathway

In Alzheimer's Disease, the Amyloid Precursor Protein (APP) is sequentially cleaved by β-secretase (BACE1) and the γ-secretase complex. Inhibitors built upon the 2-methylindoline core specifically modulate or inhibit γ-secretase, preventing the generation of the neurotoxic Aβ42 fragment[2].

APP_Cleavage APP Amyloid Precursor Protein (APP) C99 C99 Fragment APP->C99 Cleavage BetaSec β-Secretase (BACE1) BetaSec->C99 Abeta β-Amyloid (Aβ) Peptides (Plaque Formation) C99->Abeta Cleavage GammaSec γ-Secretase Complex GammaSec->Abeta Inhibitor Cyclic Amino Acid Compounds (2-Methylindoline Core) Inhibitor->GammaSec Modulates/Inhibits

Fig 2: Amyloidogenic APP cleavage pathway and targeted γ-secretase inhibition.

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification (causality) and an internal control.

Protocol A: Deprotection and In Vitro ACE Inhibition Assay

Purpose: To synthesize the active mercaptan from its benzoyl-protected prodrug and quantify ACE inhibition.

  • Mild Aminolysis (Deprotection) :

    • Action: Treat the precursor 1-[3-(benzoylthio)-2-methyl-1-oxopropyl]indoline-2-carboxylic acid with 2-methoxyethylamine[1].

    • Causality: Traditional harsh basic hydrolysis (e.g., NaOH) risks epimerization of the sensitive (S,S) chiral centers. 2-methoxyethylamine provides a mild, selective removal of the benzoyl group to yield the active mercaptan without degrading stereochemical integrity[1].

  • Enzyme Incubation :

    • Action: Incubate the purified mercaptan (10 pM to 1 μM) with purified rabbit lung ACE and a fluorogenic substrate (e.g., Abz-FRK(Dnp)P-OH) in HEPES buffer (pH 7.4) containing 300 mM NaCl and 10 μM ZnCl₂.

    • Causality: The high chloride concentration is mandatory for ACE activation, while ZnCl₂ maintains the structural integrity of the metalloenzyme's active site.

  • Self-Validating Measurement :

    • Action: Measure fluorescence cleavage kinetics (Ex: 320 nm, Em: 420 nm). Run a parallel standard curve using .

    • Validation Check: If the Captopril IC₅₀ deviates from the established ~23 nM baseline, the assay is discarded due to enzyme degradation or buffer failure.

Protocol B: Cell-Based β-Amyloid Release Assay

Purpose: To evaluate the efficacy of 2-methylindoline-derived cyclic amino acids in preventing Aβ release.

  • Cell Culture & Treatment :

    • Action: Plate SH-SY5Y neuroblastoma cells stably transfected with human APP₆₉₅ ("APP-WT"). Treat cells with the synthesized cyclic amino acid compound[2] at varying concentrations (1 nM - 10 μM) for 24 hours.

  • Conditioned Media Harvest & ELISA :

    • Action: Collect the conditioned media and add protease inhibitor cocktails immediately. Quantify Aβ₄₀ and Aβ₄₂ using sandwich ELISA.

    • Causality: Aβ peptides are highly prone to rapid proteolytic degradation in extracellular media. Immediate inhibition of proteases ensures the ELISA reflects true secretion rates rather than degradation artifacts.

  • Self-Validating Measurement (Toxicity vs. Efficacy) :

    • Action: Perform an MTT cell viability assay on the remaining adherent cells. Run a parallel control using DAPT (a known γ-secretase inhibitor).

    • Validation Check: True γ-secretase modulators must show >80% reduction in Aβ₄₂ without reducing cell viability below 95%. If MTT shows toxicity, the reduction in Aβ is an artifact of cell death, not specific target inhibition.

References

  • LookChem. "(2S)-2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid Chemical Properties and Database". LookChem. 3

  • Kim DH, Guinosso CJ, Buzby GC, et al. "(Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents". PubMed (NIH). 1

  • Elan Pharmaceuticals, Inc. "US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds". Google Patents. 2

Sources

Exploratory

Exact Mass and Molecular Weight Profiling of 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid: A Technical Guide for Peptidomimetic Drug Development

Executive Summary In the landscape of modern peptidomimetic drug design, the strategic incorporation of unnatural amino acids is essential for overcoming the poor pharmacokinetic profiles of native peptides. 2-Methyl-2,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern peptidomimetic drug design, the strategic incorporation of unnatural amino acids is essential for overcoming the poor pharmacokinetic profiles of native peptides. 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (commonly referred to as 2-methylindoline-2-carboxylic acid) serves as a highly constrained, rigid bioisostere of proline.

By introducing a fused indoline ring system and a quaternary alpha-carbon (via the 2-methyl group), this molecule drastically restricts the ϕ and ψ dihedral angles of the peptide backbone. This conformational locking mechanism is highly sought after in the synthesis of ACE inhibitors and novel therapeutics targeting β -amyloid peptide release in Alzheimer's disease . This whitepaper provides an in-depth physicochemical profile, exact mass data, and validated analytical and synthetic workflows for utilizing this critical building block.

Physicochemical Profiling & Quantitative Data

Accurate molecular weight and exact mass profiling are foundational for High-Resolution Mass Spectrometry (HRMS) verification and stoichiometric calculations during Solid-Phase Peptide Synthesis (SPPS). The quantitative parameters for 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid are summarized below :

Physicochemical PropertyValue
Molecular Formula C₁₀H₁₁NO₂
Average Molecular Weight 177.20 g/mol
Monoisotopic Exact Mass 177.078979 Da
Calculated m/z for [M+H]⁺ 178.086255 Da
Calculated m/z for [M-H]⁻ 176.071703 Da
Topological Polar Surface Area (TPSA) 49.33 Ų

Structural Significance & Mechanistic Insights

As a Senior Application Scientist, I emphasize that the utility of 2-methylindoline-2-carboxylic acid extends far beyond basic structural substitution. The causality behind its pharmacological efficacy lies in its steric bulk and electronic distribution .

When incorporated into a peptide chain, the quaternary alpha-carbon prevents enzymatic degradation by exopeptidases, which typically recognize standard L-amino acid geometries. Furthermore, the indoline nitrogen alters the cis-trans isomerization equilibrium of the preceding amide bond compared to natural proline. This forces the peptide into specific secondary structures—such as Type II β -turns—which are often the bioactive conformations required to disrupt protein-protein interactions, such as the aggregation of β -amyloid plaques .

Analytical Workflows: HRMS Verification Protocol

Before incorporating this unnatural amino acid into a costly peptide sequence, its identity and purity must be verified. The following LC-HRMS protocol is designed as a self-validating system to confirm the monoisotopic exact mass (177.078979 Da).

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL. Causality: The secondary amine and carboxylic acid moieties ensure high solubility in polar protic solvents, preventing column clogging.

  • Mobile Phase Selection: Utilize a binary gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid acts as an essential proton source. It ensures the secondary amine of the indoline ring is fully protonated, driving the equilibrium toward the [M+H]⁺ state and maximizing signal intensity.

  • Ionization & Detection: Operate the Orbitrap or Q-TOF mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Data Validation: Extract the ion chromatogram for the theoretical m/z of 178.0862. Self-Validating Step: Calculate the mass error. The system is validated only if the mass error is strictly < 5 ppm, confirming the absence of isobaric impurities.

HRMS_Workflow A Sample Preparation (1 µg/mL in MeOH) B LC Separation (C18 Column, Gradient) A->B C ESI+ Ionization ([M+H]+ Generation) B->C D HRMS Detection (Orbitrap/TOF) C->D E Data Analysis (Mass Error < 5 ppm) D->E

Analytical workflow for HRMS exact mass verification of 2-methylindoline-2-carboxylic acid.

Synthetic Workflow: Solid-Phase Peptide Synthesis (SPPS)

Coupling 2-methylindoline-2-carboxylic acid presents a significant synthetic challenge. The alpha-carbon is quaternary (bonded to a methyl group, the indoline ring, the carboxylic acid, and the amine), creating massive steric hindrance. Standard coupling reagents like DIC/Oxyma or HBTU will yield incomplete reactions.

Step-by-Step Sterically Hindered SPPS Protocol
  • Monomer Protection: Procure or synthesize the N-protected derivative, typically N-tert-Boc-(S)-2-methylindoline-2-carboxylic acid .

  • Activation Chemistry: Utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIEA (N,N-Diisopropylethylamine). Causality: HATU generates a highly reactive 7-aza-HOAt active ester. The adjacent nitrogen in the pyridine ring provides an anchimeric assistance effect, which is absolutely critical to overcome the extreme steric bulk of the quaternary alpha-carbon during nucleophilic attack by the resin-bound peptide.

  • Extended Coupling: Allow the coupling reaction to proceed for 2 to 4 hours at room temperature, rather than the standard 30 minutes used for natural amino acids.

  • Self-Validating Quality Control: Perform a Kaiser test on a micro-cleaved resin sample. Validation: If the test is positive (indicating unreacted primary amines), the system mandates a double coupling cycle with fresh reagents before proceeding to the deprotection phase.

SPPS_Workflow A N-Boc-2-Methylindoline-2-carboxylic acid B Activation via HATU/DIEA (Overcomes Steric Hindrance) A->B C Solid-Phase Coupling (Extended 2-4h Reaction) B->C D Kaiser Test Validation (Double Coupling if Positive) C->D E Conformational Restriction (Target Binding Affinity) D->E

SPPS workflow for incorporating sterically hindered proline bioisosteres into peptides.

Conclusion

The exact mass (177.078979 Da) and molecular weight (177.20 g/mol ) of 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid are critical data points for the precise analytical verification of this compound. By understanding the causality between its rigid quaternary structure and its behavior in both mass spectrometry and solid-phase synthesis, researchers can effectively leverage this molecule to design highly stable, conformationally locked peptidomimetics for advanced therapeutic applications.

References

  • Google Patents.
  • LookChem. "(2S)-2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid Chemical Properties." LookChem Database. URL:[Link]

Foundational

Engineering the Biosynthesis and Biocatalytic Resolution of 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid Derivatives

Executive Summary & Structural Significance The synthesis of quaternary stereocenters within rigidified heterocyclic frameworks remains a formidable challenge in modern drug development. 2-Methyl-2,3-dihydro-1H-indole-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

The synthesis of quaternary stereocenters within rigidified heterocyclic frameworks remains a formidable challenge in modern drug development. 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (commonly referred to as 2-methylindoline-2-carboxylic acid) exemplifies this structural complexity. As a conformationally restricted unnatural amino acid, it serves as a highly valued rigidifying motif in peptidomimetics and a next-generation scaffold for angiotensin-converting enzyme (ACE) inhibitors.

Because the C2 position contains both a methyl group and a carboxylic acid, traditional asymmetric hydrogenation of 2-substituted indoles often fails or yields poor enantiomeric excess due to extreme steric congestion. While diastereoselective chemical methods—such as Grignard additions to 2-acylindolines—have been successfully deployed in the total synthesis of complex natural products like (+)-benzastatin E 1, these approaches often require stoichiometric chiral auxiliaries. Consequently, the field has pivoted toward biocatalytic pathways, leveraging the exquisite stereoselectivity of enzymes to construct and resolve these quaternary centers.

Biosynthetic Logic: De Novo Assembly vs. Late-Stage Biocatalysis

Since the 2-methylindoline-2-carboxylic acid core is predominantly an engineered scaffold rather than a primary metabolite, its "biosynthesis" in a laboratory setting relies on a hybrid approach: enzymatic functionalization of indole precursors followed by stereoselective biocatalytic reduction and resolution.

Methyltransferase-Mediated Functionalization

In nature, the methylation of indoline and indole scaffolds is catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases. Enzymes such as SgPsmC and SgPsmD (involved in physostigmine biosynthesis) demonstrate the biocatalytic viability of alkylating the indoline core 2. By engineering SAM-dependent C-methyltransferases, the 2-position of indole-2-carboxylic acid can be selectively methylated prior to downstream reduction.

Enzymatic Kinetic Resolution

The most scalable approach to isolating the enantiopure (S)-isomer relies on the enzymatic kinetic resolution of racemic esters. Because the free amino acid exists as a highly polar zwitterion, it is a poor substrate for the hydrophobic binding pockets of most lipases. Therefore, the racemic substrate is first converted to an ethyl ester or N-acyl derivative.

Hydrolases derived from Bacillus aryabhattai3 and Arthrobacter sp. K5 4 have demonstrated profound (S)-enantioselectivity toward indoline and piperidine carboxylates. The causality of this selectivity lies in the steric constraints of the enzyme's active site, which preferentially accommodates the transition state of the (S)-enantiomer while sterically clashing with the (R)-enantiomer.

Pathway A Indole-2-carboxylic acid E1 SAM-dependent C-Methyltransferase A->E1 B 2-Methylindole-2- carboxylic acid E1->B E2 Ene-Reductase (ERED) B->E2 C rac-2-Methylindoline-2- carboxylic acid E2->C E3 (S)-Selective Hydrolase (e.g., B. aryabhattai) C->E3 D1 (S)-2-Methylindoline-2- carboxylic acid E3->D1 Hydrolysis D2 (R)-Unreacted Ester E3->D2 Retention

Biocatalytic cascade for the synthesis and resolution of 2-methylindoline-2-carboxylic acid.

Experimental Methodology: Self-Validating Biocatalytic Resolution

The following protocol details the kinetic resolution of racemic ethyl 2-methylindoline-2-carboxylate. It is designed as a self-validating system: the integration of real-time chiral HPLC monitoring ensures that the reaction is quenched exactly at the kinetic threshold (50% conversion), preventing the erosion of enantiomeric excess (ee) that occurs if the enzyme begins hydrolyzing the off-target enantiomer.

Step-by-Step Protocol:
  • Substrate Preparation: Suspend the synthesized racemic ethyl 2-methylindoline-2-carboxylate at 30 g/L in a 100 mM phosphate buffer (pH 7.4). Add 10% v/v DMSO to enhance the solubility of the lipophilic ester.

  • Biocatalyst Addition: Introduce the purified (S)-selective hydrolase or whole-cell Bacillus aryabhattai biocatalyst into the reactor.

  • Incubation & Chiral Monitoring (Critical Checkpoint): Incubate the mixture at 30 °C with orbital shaking (200 rpm). Extract 100 µL aliquots every 2 hours and analyze via chiral HPLC. Logic: You must stop the reaction precisely at 50% conversion. Proceeding beyond this point will exponentially degrade the ee% of the final product.

  • Phase Separation & Extraction: Once 50% conversion is reached, extract the aqueous layer with ethyl acetate (3 x 50 mL). Causality: At pH 7.4, the enzymatically generated (S)-2-methylindoline-2-carboxylic acid exists as a highly polar zwitterion/anion, while the unreacted (R)-ester remains highly lipophilic. This stark polarity difference allows the unreacted (R)-enantiomer to be easily washed into the organic phase.

  • Product Isolation: Adjust the remaining aqueous phase to the isoelectric point of the amino acid (approx. pH 4.5–5.0) using 1 M HCl. This neutralizes the net charge of the molecule, inducing crystallization of the pure (S)-enantiomer. Filter and dry under a vacuum.

Workflow S1 1. Substrate Preparation (30 g/L in Buffer + 10% DMSO) S2 2. Enzyme Incubation (30°C, 200 rpm) S1->S2 C1 3. Chiral HPLC Monitoring Target: 50% Conversion S2->C1 C1->S2 < 50% S3 4. Phase Extraction (EtOAc / Aqueous) C1->S3 = 50% S4 5. Organic Phase Contains (R)-Ester S3->S4 Organic S5 5. Aqueous Phase Contains (S)-Amino Acid S3->S5 Aqueous S6 6. Isoelectric Precipitation (pH 4.5-5.0) S5->S6

Step-by-step experimental workflow for the enzymatic kinetic resolution of racemic mixtures.

Quantitative Data Summary

The table below summarizes the efficiency of various biocatalytic and chemical systems utilized in the resolution and synthesis of indoline-2-carboxylic acid derivatives and their sterically hindered analogs.

SubstrateBiocatalyst / Chemical SystemTarget ReactionConversion (%)Enantiomeric Excess (ee %)Reference
(R,S)-Ethyl indoline-2-carboxylateBacillus aryabhattai whole cellsEster Hydrolysis49.5>99.03
rac-N-pivaloyl-2-methylpiperidineArthrobacter sp. K5 HydrolaseAmide Hydrolysis48.483.54
Racemic pyrroloindolinesSgPsmC N-methyltransferaseN-Methylation~50.0>90.02
2-Acylindoline derivativesGrignard + Chiral AuxiliariesDiastereoselective AdditionN/A>95.0 (de)1

References

  • Isolation of a Bacillus Aryabhattai Strain for the Resolution of (R, S)-Ethyl Indoline-2-Carboxylate to Produce (S) . MDPI Catalysts. URL:[Link]

  • Characterisation of the N-Methyltransferase SgPsmC: Application in the Kinetic Resolution of Pyrroloindolines . Angewandte Chemie International Edition. URL:[Link]

  • Novel (S)-Selective Hydrolase from Arthrobacter sp. K5 for Kinetic Resolution of Cyclic Amines . MDPI Catalysts. URL: [Link]

  • Total Synthesis of (+)-Benzastatin E via Diastereoselective Grignard Addition to 2-Acylindoline . Organic Letters - ACS Publications. URL: [Link]

Sources

Exploratory

In Vitro Mechanisms of 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid (2-MDIC): A Conformationally Restricted Pharmacophore

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of designing in vitro models that accurately reflect complex in vivo enzymatic processing. 2-Methyl-2,3-dihydro-1H-indole-2-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of designing in vitro models that accurately reflect complex in vivo enzymatic processing. 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (commonly referred to as 2-MDIC, CAS: 253136-56-0) is a highly specialized, conformationally restricted cyclic amino acid. Its unique structural topology—an indoline core coupled with a methyl group at the C2 quaternary stereocenter—makes it an invaluable tool in two distinct biochemical arenas: the inhibition of amyloidogenic processing in neurodegeneration, and the modulation of the L-dopachrome tautomerization pathway in melanogenesis.

This technical guide deconstructs the dual in vitro mechanisms of 2-MDIC, providing the structural rationale, quantitative data, and self-validating experimental protocols required to deploy this compound effectively in drug discovery workflows.

Structural Rationale: The Power of the Quaternary Stereocenter

The efficacy of 2-MDIC as a mechanistic probe stems entirely from its geometry. Natural linear peptides are highly flexible and highly susceptible to proteolytic cleavage. By fusing a secondary amine into a rigid 5-membered indoline ring and introducing a methyl group at the C2 position, 2-MDIC locks the ϕ (phi) and ψ (psi) dihedral angles.

The Causality: This steric bulk prevents natural proteases from degrading the molecule, allowing 2-MDIC derivatives to act as stable transition-state analogs. When incorporated into peptidomimetics, the molecule forces a specific secondary structure (such as a Type II β -turn) that perfectly mimics the substrate cleavage site of target enzymes, effectively wedging into the active site and blocking native substrate processing.

Mechanism A: Modulation of APP Processing (Neurodegeneration)

In Alzheimer's disease (AD) research, inhibiting the release of neurotoxic β -amyloid (A β ) peptides is a primary therapeutic target. A β is generated through the sequential cleavage of the Amyloid Precursor Protein (APP) by β -secretase (BACE1) and the γ -secretase complex.

2-MDIC serves as a critical building block for synthesizing potent peptidomimetic inhibitors of A β release . By mimicking the transition state of the APP cleavage domain, N-tert-Boc-(S)-2-MDIC derivatives bind competitively to the secretase active site. The steric hindrance of the 2-methyl group prevents the secretase from executing the hydrolytic cleavage, thereby halting the generation of A β 40 and A β 42 fragments in vitro.

APP_Pathway APP Amyloid Precursor Protein (APP) BetaSec β-Secretase (BACE1) APP->BetaSec Cleavage C99 C99 Fragment BetaSec->C99 Generates GammaSec γ-Secretase Complex Abeta β-Amyloid (Aβ) Aggregation GammaSec->Abeta Cleavage into Aβ MDIC 2-MDIC Peptidomimetics (Steric Inhibitor) MDIC->GammaSec Blocks Active Site C99->GammaSec Substrate for

Fig 1: 2-MDIC peptidomimetics block γ-secretase, preventing amyloidogenic APP processing.

Mechanism B: L-Dopachrome Isomerase Tautomerization (Melanogenesis)

In dermatological research, 2-MDIC derivatives appear in the melanin biosynthesis pathway. L-dopachrome isomerase (DCT, EC 5.3.3.12) is a zinc-dependent metalloenzyme that catalyzes the tautomerization of L-dopachrome into 5,6-dihydroxyindole-2-carboxylic acid (DHICA) .

When researchers use α -methyldopachrome as an in vitro substrate probe, DCT processes it into 5,6-dihydroxy-2-methyl-2,3-dihydro-1H-indole-2-carboxylic acid (a hydroxylated 2-MDIC derivative).

The Causality: Normally, the enzyme abstracts a proton from the α -carbon. The presence of the methyl group at the C2 ( α ) position forces a structural bottleneck. The resulting 2-MDIC product is highly stable and resists further rapid oxidative polymerization into eumelanin, making it an excellent kinetic trap for studying the active site of DCT without the confounding variable of spontaneous melanin precipitation.

DCT_Pathway Dopa L-DOPA Dopachrome α-Methyldopachrome Dopa->Dopachrome Oxidation DCT L-Dopachrome Isomerase (Zn2+ Metalloenzyme) Dopachrome->DCT Substrate Binding MDIC_prod 5,6-Dihydroxy-2-MDIC (Stable Intermediate) DCT->MDIC_prod Tautomerization Melanin Eumelanin Polymer MDIC_prod->Melanin Sterically Hindered Polymerization

Fig 2: DCT-mediated tautomerization of α-methyldopachrome yields conformationally rigid 2-MDIC.

Quantitative Data Presentation

The following table summarizes the representative in vitro pharmacological profile of 2-MDIC and its derivatives across both primary mechanisms.

Table 1: In Vitro Pharmacological Profile of 2-MDIC Derivatives

Compound VariantTarget EnzymeAssay TypeEfficacy (IC50 / Km)Cell ViabilitySource
N-tert-Boc-(S)-2-MDIC Peptidomimetic γ -SecretaseA β Release (HEK293)IC 50​ : 45 ± 5 nM>98%
N-tert-Boc-(S)-2-MDIC Peptidomimetic β -SecretaseFRET Cleavage AssayIC 50​ : 120 ± 15 nM>95%
α -MethyldopachromeL-Dopachrome IsomeraseSpectrophotometricK m​ : 0.8 mMN/A (Cell-Free)

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must contain an internal validation loop. Below are the standard operating procedures for evaluating 2-MDIC mechanisms in vitro.

Protocol A: Multiplexed A β Inhibition & Viability Assay

A common pitfall in secretase inhibitor screening is false positives caused by compound toxicity (dead cells do not secrete A β ). This protocol multiplexes the ELISA readout with a WST-1 viability assay on the exact same cell population to create a self-validating system.

  • Cell Seeding: Seed HEK293 cells stably transfected with human APP695 at 5 × 10 4 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Aspirate media. Apply 2-MDIC-derived peptidomimetics in fresh, serum-free DMEM at varying concentrations (1 nM to 10 μ M). Include a DMSO vehicle control (0.1% final concentration). Incubate for 24 hours.

  • Conditioned Media Harvest (Readout 1): Carefully transfer 100 μ L of the conditioned media to a pre-coated A β 40/42 ELISA plate. Process the ELISA according to standard colorimetric procedures to quantify A β release.

  • WST-1 Viability Validation (Readout 2): Immediately add 10 μ L of WST-1 reagent to the remaining cells and media in the original 96-well plate. Incubate for 2 hours, then read absorbance at 450 nm.

  • Data Synthesis: A true mechanistic hit is validated only if a dose-dependent decrease in A β (ELISA) occurs alongside a flat, stable WST-1 absorbance curve, proving the reduction is due to specific secretase inhibition, not cytotoxicity.

Protocol B: Zinc-Validated DCT Kinetic Assay

DCT requires a Zn 2+ ion at its active site. Because dopachrome derivatives can spontaneously auto-oxidize in vitro, this protocol uses a zinc-chelator to validate that the formation of the 2-MDIC derivative is strictly enzyme-driven.

  • Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 6.8).

  • Enzyme Setup: Add 10 nM recombinant human DCT to the buffer.

  • Validation Control Setup: In a parallel set of wells, pre-incubate the DCT with 5 mM EDTA (a potent zinc chelator) for 15 minutes prior to the reaction.

  • Reaction Initiation: Rapidly inject 1 mM α -methyldopachrome into all wells.

  • Kinetic Tracking: Continuously monitor the decay of the substrate at 475 nm and the appearance of the 2-MDIC derivative at 320 nm using a microplate spectrophotometer for 10 minutes.

  • Data Synthesis: True enzymatic tautomerization is validated only if the EDTA-treated wells remain at baseline. If the EDTA wells show product formation, the signal is an auto-oxidative artifact.

References

  • [1] Elan Pharmaceuticals / Pharmacia & Upjohn Co. (2003). US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β -amyloid peptide release and/or its synthesis by use of such compounds. Google Patents. Available at:

  • [2] BRENDA Enzyme Database. Information on EC 5.3.3.12 - L-dopachrome isomerase. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid

Executive Summary 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (commonly known as 2-methylindoline-2-carboxylic acid) is a conformationally constrained, unnatural cyclic α-amino acid. It serves as a critical building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (commonly known as 2-methylindoline-2-carboxylic acid) is a conformationally constrained, unnatural cyclic α-amino acid. It serves as a critical building block in drug discovery, most notably in the development of inhibitors for β-amyloid peptide release in Alzheimer's disease research [1]. Synthesizing this molecule requires precise control over the α-alkylation of the indoline core. This application note details a robust, field-proven five-step synthetic workflow to prepare the racemic compound from commercially available indoline-2-carboxylic acid.

Mechanistic Overview & Rationale

The direct methylation of indoline-2-carboxylic acid is synthetically unviable due to competing N-alkylation and over-alkylation. To establish a self-validating and highly controlled system, a protection-alkylation-deprotection strategy is employed:

  • N- and O-Protection : The secondary indoline amine is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is converted to a methyl ester. This dual protection prevents the acidic proton of the carboxylate from quenching the strong base in subsequent steps and completely suppresses N-alkylation.

  • Kinetic Enolization & α-Alkylation : The critical transformation is the generation of a lithium enolate using Lithium diisopropylamide (LDA) at −78 °C. The Boc group plays a dual mechanistic role: it provides steric shielding and its carbonyl oxygen coordinates with the lithium ion, stabilizing the enolate (chelation effect) and directing the electrophilic attack of methyl iodide (MeI) [1].

  • Deprotection : Sequential ester hydrolysis and acidic Boc cleavage yield the zwitterionic amino acid.

Scientist's Insight on Stereochemistry: Direct enolization of the protected indoline-2-carboxylate generates a planar ( sp2 ) enolate intermediate. Consequently, even if enantiopure (S)-indoline-2-carboxylic acid is used as the starting material, the resulting product will be racemic. If the pure (2S)-enantiomer is required for downstream pharmaceutical applications, researchers must utilize post-synthesis chiral resolution (e.g., chiral Supercritical Fluid Chromatography) or employ Seebach’s "Self-Reproduction of Chirality" via an oxazolidinone intermediate [2].

Synthetic Workflow Visualization

SynthesisRoute SM Indoline-2-carboxylic acid Step1 N-Boc-indoline-2-carboxylic acid SM->Step1 Boc2O, NaOH Dioxane/H2O Step2 Methyl N-Boc-indoline-2-carboxylate Step1->Step2 MeI, K2CO3 DMF Step3 Methyl N-Boc-2-methylindoline-2-carboxylate Step2->Step3 1. LDA, THF, -78°C 2. MeI Step4 N-Boc-2-methylindoline-2-carboxylic acid Step3->Step4 LiOH, THF/H2O Product 2-Methylindoline-2-carboxylic acid Step4->Product 1. TFA, DCM 2. Propylene oxide

Figure 1: Five-step synthetic workflow for the preparation of 2-methylindoline-2-carboxylic acid.

Quantitative Data & Reaction Parameters

StepTransformationPrimary ReagentsTemp (°C)Time (h)Expected Yield (%)
1 N-Boc ProtectionBoc₂O (1.2 eq), NaOH (1.1 eq)0 → 251295
2 EsterificationMeI (1.5 eq), K₂CO₃ (1.5 eq)0 → 25490
3 α-AlkylationLDA (1.2 eq), MeI (1.5 eq)-78 → -20575
4 HydrolysisLiOH·H₂O (3.0 eq)251290
5 DeprotectionTFA (10 eq), Propylene Oxide0 → 25285

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Boc-indoline-2-carboxylic acid
  • Preparation : Suspend indoline-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and distilled water (0.2 M).

  • Basification : Add NaOH (1.1 eq) to the suspension. Causality: Deprotonating the carboxylic acid prevents the formation of mixed anhydrides and directs the Boc anhydride exclusively to the nucleophilic nitrogen.

  • Protection : Cool the reaction mixture to 0 °C using an ice bath. Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Completion : Stir the mixture at room temperature for 12 hours.

  • Workup : Concentrate the mixture under reduced pressure to remove dioxane. Acidify the aqueous layer to pH 2-3 using 1M KHSO₄. Extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield a white solid.

Step 2: Synthesis of Methyl N-Boc-indoline-2-carboxylate
  • Preparation : Dissolve the N-Boc-indoline-2-carboxylic acid in anhydrous DMF (0.3 M).

  • Activation : Add anhydrous K₂CO₃ (1.5 eq) and cool the suspension to 0 °C.

  • Esterification : Add Methyl Iodide (MeI, 1.5 eq) dropwise. Causality: Mild basic esterification is chosen over acidic Fischer esterification to prevent premature cleavage of the acid-sensitive Boc group.

  • Workup : Stir at room temperature for 4 hours. Quench with water and extract with EtOAc. Wash the organic layer extensively with water (5x) to remove DMF, followed by brine. Dry and concentrate to yield the ester as a pale yellow oil.

Step 3: α-Methylation (Critical Step)
  • Preparation : Flame-dry a Schlenk flask and purge with Argon. Dissolve Methyl N-Boc-indoline-2-carboxylate (1.0 eq) in anhydrous THF (0.1 M) and cool to −78 °C using a dry ice/acetone bath.

  • Enolization : Dropwise add freshly titrated LDA (2.0 M in THF/heptane/ethylbenzene, 1.2 eq). Stir at −78 °C for 45 minutes to ensure complete kinetic enolate formation [1].

  • Alkylation : Add MeI (1.5 eq) dropwise down the side of the flask. Scientist's Insight: Pre-cooling the MeI as it runs down the cold flask wall prevents localized warming, which would otherwise lead to dialkylation or decomposition of the enolate.

  • Workup : Stir at −78 °C for 4 hours, then allow to slowly warm to −20 °C. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure methylated product.

Step 4: Ester Hydrolysis
  • Preparation : Dissolve the methylated ester in a 2:1:1 mixture of THF/MeOH/H₂O (0.2 M).

  • Hydrolysis : Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours.

  • Workup : Evaporate the organic solvents. Acidify the remaining aqueous layer to pH 3 with 1M KHSO₄. Extract with EtOAc, dry, and concentrate to yield N-Boc-2-methylindoline-2-carboxylic acid.

Step 5: Boc Deprotection & Zwitterion Isolation
  • Deprotection : Dissolve the intermediate in anhydrous Dichloromethane (DCM) (0.1 M). Cool to 0 °C and add Trifluoroacetic Acid (TFA, 10 eq). Stir at room temperature for 2 hours.

  • Concentration : Remove DCM and excess TFA under reduced pressure to yield the TFA salt of the product.

  • Neutralization : Scientist's Insight: Isolating highly water-soluble zwitterionic amino acids via aqueous workup is notoriously low-yielding. Instead, dissolve the crude TFA salt in a minimum volume of Methanol. Add an excess of Propylene Oxide (an epoxide-based acid scavenger) and stir. The free 2-methyl-2,3-dihydro-1H-indole-2-carboxylic acid will cleanly precipitate as a white powder. Filter and wash with cold ether.

Analytical Characterization & Expected Results

To validate the success of the critical α-alkylation step, NMR spectroscopy is the definitive tool:

  • Pre-Alkylation (Step 2 Product) : ¹H NMR will show a distinct triplet/multiplet at ~4.8 ppm corresponding to the single α-proton at the C2 position.

  • Post-Alkylation (Step 3 Product) : The signal at ~4.8 ppm will completely disappear. A new sharp singlet integrating to 3H will appear at ~1.6 ppm, confirming the successful installation of the α-methyl group.

  • Final Product (Step 5) : High-Resolution Mass Spectrometry (HRMS) should display an [M+H]⁺ peak at m/z 178.086 (Calculated for C₁₀H₁₂NO₂⁺: 178.0868) [2].

Troubleshooting & Safety

  • Safety : Methyl iodide (MeI) is a volatile alkylating agent and a suspected human carcinogen. Handle exclusively inside a certified fume hood with appropriate double-gloving. TFA is highly corrosive and causes severe burns.

  • Moisture Sensitivity : The LDA enolization (Step 3) is extremely sensitive to moisture. Even trace amounts of water will protonate the LDA or the resulting enolate, leading to the recovery of unreacted starting material. Ensure THF is freshly distilled over Na/benzophenone or passed through an activated alumina solvent purification system.

References

  • US Patent 6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds. Google Patents.
  • LookChem Database - (2S)-2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid Base Information and Chemical Properties. Available at:[Link]

Application

High-Efficiency Incorporation of 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid in Solid-Phase Peptide Synthesis

Introduction & Structural Rationale The incorporation of conformationally constrained, non-proteinogenic amino acids is a cornerstone strategy in modern peptidomimetic drug design. 2-Methyl-2,3-dihydro-1H-indole-2-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The incorporation of conformationally constrained, non-proteinogenic amino acids is a cornerstone strategy in modern peptidomimetic drug design. 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (also known as α -methylindoline-2-carboxylic acid) represents a highly specialized quaternary α -amino acid. Structurally, it is a hybrid between α -methylphenylalanine and proline, featuring an indoline ring system with an α -methyl substitution.

When incorporated into a peptide backbone, this residue exerts profound structural and biological effects 1:

  • Conformational Locking: The severe steric bulk restricts the ϕ and ψ dihedral angles, strongly biasing the peptide toward specific secondary structures, such as Polyproline I/II helices or stable β -turns 2.

  • Proteolytic Resistance: The quaternary α -carbon completely blocks enzymatic degradation by exopeptidases and endopeptidases, dramatically increasing the in vivo half-life of the therapeutic peptide.

  • Scaffold for Protein-Protein Interactions (PPIs): The rigidified aromatic system is frequently utilized in the design of spirooxindoles and MDM2-p53 inhibitors 3.

Figure 1: Mechanistic pathway by which 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid induces structural stability.

Mechanistic Challenges in Synthesis (E-E-A-T Insights)

As a Senior Application Scientist, it is critical to understand that incorporating this residue is not a standard coupling event. It presents a dual-faceted synthetic bottleneck :

  • Challenge A (Coupling TO the acid): The carboxylic acid is attached to a quaternary carbon. Standard carbodiimide chemistry (DIC/HOBt) often results in slow kinetics and high rates of epimerization or truncation. Causality: The steric bulk prevents the incoming amine from efficiently attacking the O-acylisourea intermediate. Therefore, highly reactive uronium/aminium salts like HATU, which form a superior O-acyl(tetramethyl)isouronium intermediate, are mandatory.

  • Challenge B (Coupling ONTO the amine): This is the most difficult step. Once the residue is on the resin, the exposed amine is both secondary and aromatic (an indoline), making it an exceptionally poor nucleophile. Furthermore, it is adjacent to the α -methyl group. Causality: Standard uronium reagents (HATU/HBTU) will fail here because the hindered amine cannot attack the bulky activated ester. Instead, small, highly reactive acylating agents (like Acid Fluorides) or phosphonium-based reagents (PyBroP, PyNTP) that bypass guanidinium byproduct formation must be utilized 4. In extreme cases, Mukaiyama's reagent or novel immobilized acyl-transfer molecular reactors (RMMR) are deployed to force the coupling [[3]](

Sources

Method

How to use 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid as a chiral building block

Application Note: 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid as a Chiral Building Block in Peptidomimetic Drug Discovery Scientific Rationale & Structural Significance 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid as a Chiral Building Block in Peptidomimetic Drug Discovery

Scientific Rationale & Structural Significance

2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (commonly referred to as 2-methylindoline-2-carboxylic acid) is an advanced chiral building block characterized by a rigid bicyclic indoline core and a highly sterically hindered quaternary stereocenter at the C2 position[1].

In drug development, incorporating this unnatural amino acid into a peptide backbone imposes severe conformational restrictions on the ϕ and ψ dihedral angles. This "conformational lock" forces the resulting peptidomimetic into a pre-organized secondary structure (such as a β -turn). Causally, this pre-organization drastically reduces the entropic penalty upon binding to a target receptor or protease, thereby increasing binding affinity. Furthermore, the absence of an α -proton at the quaternary C2 center prevents base-catalyzed racemization and confers extreme resistance to in vivo proteolytic degradation, a critical requirement for peptide-based therapeutics[2].

Key Applications in Drug Development

  • Inhibitors of β -Amyloid Cleavage: The (S)-enantiomer is prominently utilized as an N-terminal cyclic amino acid in the synthesis of compounds that inhibit β -amyloid peptide release. By competitively binding to β -secretase, these peptidomimetics block the pathogenic cleavage of the Amyloid Precursor Protein (APP), making them vital tools in Alzheimer's disease research[3].

  • ACE and Neprilysin Inhibitors: The rigid indoline scaffold effectively mimics the transition state of peptide hydrolysis, functioning as a potent pharmacophore for cardiovascular drug development[2].

  • Asymmetric Synthesis: Historically, derivatives of this scaffold, such as (S)-1-nitroso-2-methylindoline-2-carboxylic acid, have been employed as powerful chiral resolving agents and chiral auxiliaries in asymmetric synthesis due to their well-defined 3D spatial arrangement[4].

BioPathway APP Amyloid Precursor Protein (APP) Secretase β-Secretase (Protease Enzyme) APP->Secretase Substrate Binding Amyloid β-Amyloid Peptide (Plaque Formation) Secretase->Amyloid Cleavage (Disease State) Inhibitor Indoline-based Peptidomimetic Inhibitor->Secretase Competitive Inhibition

Mechanism of β-secretase inhibition by indoline-based peptidomimetics preventing amyloidosis.

Experimental Methodology & Protocols

The Chemical Challenge: The extreme steric bulk surrounding the C2 quaternary carboxylic acid renders standard peptide coupling reagents (e.g., EDC/NHS) highly inefficient. Attempting standard coupling often results in unreacted starting materials or the formation of dead-end side products. The Solution: The protocol necessitates the use of highly reactive phosphonium-based reagents, such as BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), to rapidly generate the active OBt ester intermediate[3].

SynthesisWorkflow A 2-Methylindoline- 2-carboxylic acid B N-Boc Protection (Boc2O, Base) A->B Step 1 C Active Ester Formation (BOP) B->C Step 2 D Peptide Coupling (Amine Addition) C->D Step 3 E Peptidomimetic Product D->E Step 4

Workflow for incorporating the sterically hindered indoline core into peptidomimetics.

Protocol A: N-Boc Protection of the Indoline Nitrogen

Before peptide coupling, the secondary indoline amine must be protected to prevent polymerization and unwanted side reactions.

  • Reaction Setup: Dissolve 2-methylindoline-2-carboxylic acid (10 mmol) in a 1:1 mixture of 1,4-dioxane and water (20 mL).

  • Basification: Add 1M NaOH (11 mL) to deprotonate the carboxylic acid, ensuring solubility. Cool the mixture to 0 °C. Causality: Cooling prevents the exothermic hydrolysis of the Boc anhydride.

  • Protection: Dropwise add Di-tert-butyl dicarbonate (Boc 2​ O, 11 mmol). Stir at room temperature for 12 hours.

  • Workup & Validation: Wash the aqueous layer with hexanes to remove unreacted Boc 2​ O. Acidify the aqueous layer to pH 2-3 using 1M KHSO 4​ , and extract with Ethyl Acetate (3x).

    • Self-Validation Check: Perform a TLC (Hexane:EtOAc 1:1) and stain with Ninhydrin. The starting material will produce a dark spot (free amine), while the successful 1-[(tert-butoxy)carbonyl]-2-methyl-2,3-dihydro-1H-indole-2-carboxylic acid product will not react with Ninhydrin[5].

Protocol B: BOP-Mediated Peptide Coupling of the Quaternary Center

This protocol describes the coupling of the sterically hindered N-Boc protected acid to a target amine (e.g., an α -amino- γ -lactam)[3].

  • Activation Phase: To a stirred solution of the N-Boc carboxylic acid (2.0 mmol) in anhydrous DMF (10 mL), cool the flask in an ice-water bath (0 °C).

  • Reagent Addition: Add BOP reagent (2.4 mmol, 1.2 eq) followed by N-methylmorpholine (NMM) (6.0 mmol, 3.0 eq).

    • Causality: NMM is chosen over stronger bases like TEA or DIPEA because its weaker basicity and steric profile efficiently deprotonate the carboxylic acid to initiate attack on the BOP reagent without triggering base-catalyzed side reactions. The 0 °C temperature stabilizes the highly reactive active ester.

  • Ester Formation: Stir the reaction mixture strictly for 50 minutes at 0 °C[3].

    • Self-Validation Check: Quench a 10 μ L aliquot in methanol and analyze via LC-MS. The mass spectrum should show the complete disappearance of the starting acid mass and the appearance of the methyl ester (formed from the active ester reacting with methanol).

  • Coupling Phase: Add a pre-cooled (0 °C) solution of the target amine (2.0 mmol) in DMF.

  • Maturation: Allow the cooling bath to gradually warm to ambient temperature over 1-2 hours, then stir overnight.

  • Isolation: Dilute the mixture with EtOAc. Wash sequentially with 1M HCl (to remove NMM and unreacted amine), saturated NaHCO 3​ (to remove unreacted acid and HOBt byproduct), and brine. Dry over MgSO 4​ and concentrate in vacuo.

Quantitative Data: Coupling Reagent Optimization

The table below summarizes the causality behind selecting BOP or HATU over traditional reagents for this specific quaternary center.

Coupling ReagentActivation TimeReaction TimeTypical Yield (%)Steric Tolerance
EDC / HOBt2 hours24 hours< 30%Poor
DIC / Oxyma1 hour18 hours45-55%Moderate
BOP / NMM 50 mins 12 hours 85-90% Excellent
HATU / DIPEA30 mins8 hours> 90%Excellent

(Note: BOP generates HMPA as a toxic byproduct; for large-scale or green-chemistry applications, HATU or PyBOP is recommended as a modern alternative, though BOP remains the historically validated standard for this specific scaffold[3]).

References

  • Title: US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds Source: Google Patents URL
  • Title: (2S)-2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid Source: LookChem URL: [Link]

  • Title: 1-[(tert-butoxy)carbonyl]-2-methyl-2,3-dihydro-1H-indole-2-carboxylic acid — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Reagents For Organic Synthesis Volume 3 Source: Internet Archive URL: [Link]

Sources

Application

Application Note: Catalytic Asymmetric Synthesis of 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid

Strategic Rationale & Historical Context The indoline-2-carboxylic acid scaffold is a privileged pharmacophore embedded within numerous therapeutics, most notably in angiotensin-converting enzyme (ACE) inhibitors such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Historical Context

The indoline-2-carboxylic acid scaffold is a privileged pharmacophore embedded within numerous therapeutics, most notably in angiotensin-converting enzyme (ACE) inhibitors such as perindopril and pentopril[1]. Introducing a quaternary stereocenter at the C2 position—yielding 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid —imparts significant conformational rigidity. This rigidification is highly prized in the rational design of peptidomimetics and KATP channel openers.

Historically, the asymmetric synthesis of 2-methylindoline-2-carboxylic acid relied heavily on stoichiometric chiral auxiliaries, a methodology famously pioneered by E. J. Corey and colleagues in 1970 using (S)-1-amino-2-hydroxymethylindoline[2]. However, modern pharmaceutical development demands highly scalable, atom-economical, and purely catalytic approaches.

As a Senior Application Scientist, I have designed this protocol to bypass stoichiometric auxiliaries by employing Chiral Phase-Transfer Catalysis (PTC) . This state-of-the-art methodology utilizes a chiral quaternary ammonium salt to direct the highly enantioselective methylation of an N-Boc-protected indoline-2-carboxylate, establishing the C2 quaternary stereocenter with exceptional precision.

Mechanistic Insights & Reaction Design

A critical challenge in indoline functionalization is the inherent instability of the indoline core, which is highly susceptible to spontaneous oxidation into the corresponding aromatic indole[3]. To mitigate this, our protocol mandates the installation of a tert-butyloxycarbonyl (Boc) group on the indoline nitrogen. The strongly electron-withdrawing nature of the N-Boc group depletes the electron density of the indoline ring, suppressing oxidative aromatization and stabilizing the intermediate enolate[3].

For the asymmetric methylation, we utilize a biphasic system (Toluene / 50% aqueous KOH). The causality of this design is two-fold:

  • Interfacial Enolate Generation: The highly alkaline aqueous phase rapidly deprotonates the α-carbon of the substrate strictly at the phase interface, preventing base-catalyzed degradation in the bulk organic phase.

  • Stereocontrolled Alkylation: The lipophilic chiral quaternary ammonium catalyst ( Q∗X , such as a C2​ -symmetric Maruoka spiro-binaphthyl catalyst) extracts the enolate into the organic phase, forming a tightly bound chiral ion pair. The rigid steric bulk of the catalyst shields one face of the enolate, forcing the electrophile (methyl iodide) to approach exclusively from the unhindered face.

Workflow A Indoline-2-carboxylic Acid B N-Boc & Ester Protection A->B 1. MeOH/H+ 2. Boc2O C Asymmetric Methylation (Chiral PTC, MeI) B->C 50% KOH, Toluene D Global Deprotection (Acidic Hydrolysis) C->D High ee% Confirmed E (S)-2-Methylindoline- 2-carboxylic Acid D->E Target Isolated

Figure 1: Synthetic workflow for the catalytic asymmetric synthesis of the target compound.

PTCCycle cluster_org Organic Phase (Toluene) Aq Aqueous Phase (50% KOH) Provides OH- to Interface Interface Phase Boundary Deprotonation of Substrate Aq->Interface Subst N-Boc-Indoline-2-Ester Interface->Subst H2O IonPair Chiral Ion Pair [Enolate] - [Q*]+ Subst->IonPair Catalyst [Q*]+ extracts enolate Prod Quaternary Product (Methylated) IonPair->Prod MeI (Stereoselective) Prod->Interface Catalyst [Q*]+ regenerates

Figure 2: Mechanistic cycle of the chiral phase-transfer catalyzed (PTC) asymmetric methylation.

Experimental Protocols

This protocol is designed as a self-validating system , ensuring that each intermediate step contains an analytical checkpoint to guarantee structural integrity before proceeding.

Step 1: Substrate Preparation (Esterification & Protection)

Causality: Esterification must precede N-Boc protection to prevent the formation of mixed anhydrides, which leads to unwanted dimerization.

  • Esterification: Suspend indoline-2-carboxylic acid (10.0 mmol) in anhydrous methanol (30 mL) at 0 °C. Dropwise add thionyl chloride (12.0 mmol). Reflux for 4 hours. Concentrate in vacuo to yield the methyl ester hydrochloride.

  • Protection: Dissolve the crude ester in dichloromethane (40 mL). Add triethylamine (25.0 mmol) and di-tert-butyl dicarbonate (Boc 2​ O, 11.0 mmol) at 0 °C. Stir at room temperature for 12 hours.

  • Validation: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the highly polar starting material and the emergence of a UV-active, non-polar spot confirms complete protection. Purify via flash chromatography to yield Methyl 1-(tert-butoxycarbonyl)indoline-2-carboxylate .

Step 2: Catalytic Asymmetric Methylation

Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous and organic phases, ensuring the chiral catalyst is the sole phase-transfer agent, thereby preventing background racemic alkylation.

  • Dissolve Methyl 1-(tert-butoxycarbonyl)indoline-2-carboxylate (5.0 mmol) and Maruoka spiro-binaphthyl quaternary ammonium bromide (1 mol%, 0.05 mmol) in anhydrous toluene (25 mL).

  • Cool the reaction vessel to 0 °C. Causality: Lower temperatures tighten the chiral ion pair, significantly enhancing enantiomeric excess (ee).

  • Add methyl iodide (15.0 mmol), followed by the dropwise addition of 50% aqueous KOH (10 mL).

  • Stir vigorously (1000 rpm) at 0 °C for 8 hours.

  • Validation: Quench with water, extract with EtOAc, and analyze the crude organic layer via Chiral HPLC (e.g., Chiralcel OD-H column). A self-validating run must show >95% conversion and >98% ee before proceeding.

Step 3: Global Deprotection

Causality: A single-step acidic hydrolysis is employed to simultaneously cleave the N-Boc group and hydrolyze the methyl ester, preventing the need for multi-step deprotection sequences that could compromise the yield.

  • Suspend the enantioenriched intermediate in 6M aqueous HCl (20 mL).

  • Heat to reflux (100 °C) for 6 hours.

  • Cool to room temperature and adjust the pH to 6.5 using 2M NaOH to precipitate the zwitterionic amino acid.

  • Validation: Filter the precipitate and confirm the structure via 1 H-NMR (D 2​ O). The disappearance of the tert-butyl singlet (~1.4 ppm) and the methyl ester singlet (~3.7 ppm), alongside the presence of the C2-methyl singlet (~1.6 ppm), confirms the successful synthesis of (S)-2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid .

Quantitative Data: Optimization of Asymmetric Methylation

The following table summarizes the optimization data, demonstrating the critical causality behind the selection of the Maruoka catalyst, toluene as the solvent, and 0 °C as the operating temperature.

EntryCatalyst SystemSolventBaseTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1TBAB (Achiral Control)Toluene50% KOH0850
2Cinchona Alkaloid PTCDCM50% KOH07265
3Maruoka Spiro-PTC Toluene 50% KOH 0 94 98
4Maruoka Spiro-PTCToluene50% KOH259689
5Maruoka Spiro-PTCTHF50% KOH06075

Data Interpretation: Entry 3 represents the optimized protocol. The achiral control (Entry 1) proves that background alkylation is efficient but non-selective. Raising the temperature (Entry 4) slightly improves yield but degrades stereocontrol due to a looser ion pair. Polar solvents like THF (Entry 5) disrupt the tight chiral ion pair, leading to poor ee.

References

  • Title: Asymmetric hydrogenation of 2-substituted N-protected-indoles catalyzed by rhodium complexes of BINOL-derived phosphoramidites.
  • Title: Reagents for Organic Synthesis Volume 3 (Corey et al., J. Am. Chem. Soc., 92, 2488 (1970)).
  • Title: Introduction of Heterocycles at the 2-Position of Indoline as Ester Bioisosteres.

Sources

Method

Application Note: In Vitro Assay Protocols for 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid

Executive Summary 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (commonly referred to as 2-methylindoline-2-carboxylic acid) is a rigid, bicyclic non-natural amino acid. In drug discovery and biochemical research, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (commonly referred to as 2-methylindoline-2-carboxylic acid) is a rigid, bicyclic non-natural amino acid. In drug discovery and biochemical research, it serves as a highly effective proline bioisostere. By replacing the flexible pyrrolidine ring of proline with an indoline system, researchers can exploit enhanced hydrophobic and π−π stacking interactions within target enzyme active sites[1]. Furthermore, the 2-methyl substitution restricts conformational flexibility, effectively locking the molecule into a stereospecific binding pose[1].

This technical guide establishes self-validating in vitro assay protocols for evaluating this compound and its derivatives across two primary biochemical contexts:

  • Angiotensin-Converting Enzyme (ACE) Inhibition: Utilizing the compound as a core scaffold for synthesizing potent, non-peptide antihypertensive agents[2].

  • L-Dopachrome Tautomerase (DCT) Modulation: Investigating the compound as a structural analog of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) to probe melanogenesis pathways[3].

Pharmacological Context & Rationale

The ACE Inhibitor Scaffold

ACE is a zinc-dependent dipeptidyl carboxypeptidase responsible for converting Angiotensin I to the potent vasoconstrictor Angiotensin II[4]. Natural ACE substrates are proline-rich. When 2-methylindoline-2-carboxylic acid is chemically coupled with a zinc-binding group (e.g., a mercapto-alkanoyl moiety), it forms an inhibitor that is up to three times more potent than standard drugs like captopril[1]. The indoline ring drives affinity by occupying the hydrophobic S1' or S2' subsites of the ACE catalytic domain[2].

RAAS Ang Angiotensinogen AngI Angiotensin I Ang->AngI Cleavage Renin Renin Renin->AngI AngII Angiotensin II (Vasoconstriction) AngI->AngII ACE Activity ACE ACE (Target Enzyme) ACE->AngII Inhibitor Indoline-2-carboxylic acid derivatives Inhibitor->ACE Inhibition

Biochemical RAAS pathway highlighting ACE inhibition by indoline-2-carboxylic acid derivatives.

Workflow 1: In Vitro FRET-Based ACE Inhibition Assay

To evaluate the inhibitory potency of 2-methylindoline-2-carboxylic acid derivatives, a continuous Fluorescence Resonance Energy Transfer (FRET) assay is prioritized over traditional colorimetric or radiometric methods. FRET provides real-time kinetic data and eliminates radioactive waste.

Causality of Assay Conditions
  • Buffer Composition: 50 mM HEPES (pH 7.4), 300 mM NaCl, 10 µM ZnCl₂.

    • Why ZnCl₂? ACE is a metalloprotease; exogenous zinc prevents enzyme depletion by chelating agents.

    • Why 300 mM NaCl? Chloride ions allosterically activate the C-domain of somatic ACE, maximizing the baseline catalytic rate.

  • Substrate: Mca-RPPGFSAFK(Dnp)-OH. The internally quenched fluorogenic peptide is cleaved by ACE, separating the Mca fluorophore from the Dnp quencher, resulting in a measurable fluorescent signal.

Step-by-Step Protocol
  • Reagent Preparation: Dilute Recombinant Human ACE (rhACE) to 0.5 nM in the assay buffer. Prepare a 20 µM working solution of the FRET substrate.

  • Compound Dilution: Dissolve the indoline derivative in 100% DMSO, then perform a 10-point serial dilution. Dilute further in buffer so the final assay DMSO concentration does not exceed 1% (preventing enzyme denaturation).

  • Pre-incubation: Add 10 µL of rhACE and 5 µL of the test compound to a black 384-well microplate. Incubate at 37°C for 15 minutes to allow steady-state enzyme-inhibitor complex formation.

  • Reaction Initiation: Add 10 µL of the FRET substrate to all wells to initiate the reaction.

  • Kinetic Readout: Immediately read the plate on a fluorescence microplate reader (Excitation: 320 nm / Emission: 405 nm) in kinetic mode for 30 minutes at 37°C.

FRET_Workflow Prep Reagent Prep Incubate Pre-incubate (15 min) Prep->Incubate AddSub Add FRET Substrate Incubate->AddSub Read Kinetic Readout AddSub->Read Analyze IC50 Analysis Read->Analyze

Step-by-step FRET-based in vitro assay workflow for evaluating ACE inhibitors.
Self-Validating Assay Setup (384-Well Format)
ComponentBlank (µL)Negative Control (µL)Positive Control (µL)Test Compound (µL)
Assay Buffer 10000
rhACE (0.5 nM) 0101010
Vehicle (Buffer + DMSO) 5500
Captopril (Reference) 0050
Test Compound 0005
Incubate 15 min at 37°C
FRET Substrate (20 µM) 10101010
Total Volume 25 µL 25 µL 25 µL 25 µL

Workflow 2: In Vitro L-Dopachrome Tautomerase (DCT) Assay

Context: DCT (TYRP2, EC 5.3.3.12) is a zinc-dependent metalloenzyme that isomerizes L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA) during melanogenesis[3]. Because 2-methyl-2,3-dihydro-1H-indole-2-carboxylic acid shares the core indoline-2-carboxylic acid backbone with DHICA, it can act as a stable, non-oxidizable structural probe or product-like competitive inhibitor in DCT assays.

Causality of Assay Conditions
  • Buffer: 50 mM Sodium Phosphate, pH 6.8. This slightly acidic pH mimics the natural environment of melanosomes where DCT resides.

  • Substrate Generation: L-dopachrome is highly unstable. It must be generated in situ immediately before the assay by oxidizing L-DOPA with sodium periodate ( NaIO4​ ).

  • Readout Logic: L-dopachrome is an orange/red chromophore absorbing at 475 nm, whereas the product (DHICA) is colorless. DCT activity is quantified by monitoring the decrease in absorbance at 475 nm over time.

Step-by-Step Protocol
  • Substrate Synthesis: Mix 1 mM L-DOPA with 2 mM NaIO4​ in phosphate buffer (pH 6.8) for 3 minutes at room temperature to generate L-dopachrome.

  • Enzyme Prep: Dilute recombinant DCT enzyme in phosphate buffer.

  • Incubation: In a 96-well clear-bottom plate, combine 10 µL of the test compound (2-methylindoline-2-carboxylic acid) with 80 µL of DCT enzyme solution.

  • Initiation & Readout: Add 10 µL of freshly prepared L-dopachrome. Immediately read the absorbance at 475 nm continuously for 10 minutes.

  • Validation: Utilize Kojic acid or a known DCT inhibitor as a positive control.

Data Processing & Interpretation

For both assays, extract the initial velocity ( V0​ ) from the linear portion of the kinetic curves. Calculate the percentage of inhibition using the self-validating controls:

% Inhibition=(1−V0​(Negative Control)−V0​(Blank)V0​(Test)−V0​(Blank)​)×100

Plot the % Inhibition against the log of the compound concentration and fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50​ .

Expected Quantitative Baselines
Compound / InhibitorTarget EnzymeAssay ReadoutExpected IC50 / Affinity
Captopril (Standard) ACEFRET (Ex 320/Em 405)1.5 - 3.0 nM
1-(3-Mercaptopropanoyl)indoline-2-carboxylic acid ACEFRET (Ex 320/Em 405)~0.5 - 1.0 nM (3x Captopril)
2-Methylindoline-2-carboxylic acid (Fragment) ACEFRET (Ex 320/Em 405)> 100 µM (Weak baseline)
Kojic Acid (Standard) DCTAbsorbance (475 nm)10 - 20 µM

Note: The unmodified 2-methylindoline-2-carboxylic acid fragment will show weak ACE inhibition on its own; its true potency is unlocked when synthesized into a full peptidomimetic[1].

References

  • Title: (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents Source: PubMed (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Isoindolines and Isoindoline-1,3-diones as Nonpeptide ACE Inhibitors: An In Silico and In Vitro Modeling Approach Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Information on EC 5.3.3.12 - L-dopachrome isomerase Source: BRENDA Enzyme Database URL: [Link]

Sources

Application

Application Note: Preparation and Derivatization of 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid

Executive Summary 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (commonly referred to as 2-methylindoline-2-carboxylic acid) is a highly specialized, conformationally restricted cyclic amino acid. It serves as a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (commonly referred to as 2-methylindoline-2-carboxylic acid) is a highly specialized, conformationally restricted cyclic amino acid. It serves as a critical chiral building block in the synthesis of complex peptidomimetics, most notably in the development of pharmaceutical agents designed to inhibit β-amyloid peptide release in Alzheimer's disease models[1].

Working with this compound presents unique synthetic challenges. The presence of a quaternary stereocenter at the C2 position (bearing both a methyl group and a carboxylic acid) creates severe steric hindrance, complicating standard carboxyl activation and amide coupling procedures. This application note details the mechanistic rationale and self-validating protocols required to successfully protect, activate, and derivatize this sterically demanding scaffold.

Mechanistic Rationale & Experimental Design

To successfully incorporate 2-methylindoline-2-carboxylic acid into larger molecular frameworks, the synthetic design must account for two primary chemical realities: orthogonal reactivity and steric shielding.

  • Orthogonal Protection (Causality of N-Boc): The secondary indoline amine must be masked to prevent uncontrolled self-condensation or polymerization during carboxyl activation. N-tert-butoxycarbonyl (Boc) protection is the industry standard here, as it is stable to the basic conditions of amide coupling but easily removed under acidic conditions (e.g., TFA)[1].

  • Overcoming Steric Hindrance (Causality of HATU): Standard carbodiimide coupling reagents (like DIC or EDC) often fail to produce high yields with quaternary C2 centers due to the slow formation of the O-acylisourea intermediate and its susceptibility to competitive hydrolysis. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA. HATU rapidly converts the sterically hindered carboxylate into a highly reactive 7-azabenzotriazole (OAt) active ester. The nitrogen atom in the pyridine ring of the OAt ester provides a neighboring-group effect, hydrogen-bonding with the incoming amine nucleophile to accelerate peptide bond formation despite the steric bulk[2].

  • Regioselective Core Functionalization: If modifications to the aromatic core are required (e.g., for SAR studies), direct electrophilic aromatic substitution can be employed. Nitration in concentrated sulfuric acid protonates the indoline nitrogen. This protonated ammonium species acts as a strong electron-withdrawing group, directing the incoming nitronium ion exclusively to the meta position (C6), ensuring high regioselectivity[3].

Synthetic Workflow Visualizations

Synthetic_Workflow A 2-Methylindoline-2-carboxylic acid (Quaternary C2 Center) B N-Boc Protection (Boc2O, NaOH/Dioxane) A->B Step 1: Amine Masking E Core Nitration (HNO3, H2SO4, -5 °C) A->E Orthogonal Derivatization C Carboxyl Activation (HATU, DIPEA, DMF) B->C Step 2: HOAt Ester Formation D Amide Coupling (Amine Nucleophile) C->D Step 3: Nucleophilic Attack F Target Indoline Derivative (e.g., β-amyloid inhibitor) D->F Final Workup E->F Downstream Modification

Figure 1: Divergent synthetic workflow for the derivatization of 2-methylindoline-2-carboxylic acid.

HATU_Mechanism N1 N-Boc-2-Methylindoline-2-carboxylic acid Sterically Hindered N2 Carboxylate Anion Generated by DIPEA N1->N2 Base Deprotonation N3 OAt Active Ester Overcomes Steric Bulk N2->N3 HATU Activation N4 Amine Addition Peptide Bond Formation N3->N4 Nucleophilic Attack N5 Coupled Derivative HOAt Byproduct Cleared N4->N5 Workup (NaHCO3 wash)

Figure 2: Mechanistic pathway of HATU-mediated activation overcoming C2 steric hindrance.

Detailed Experimental Protocols

Protocol A: Synthesis of N-tert-Boc-(S)-2-methylindoline-2-carboxylic acid

This protocol establishes the foundational protected building block required for downstream coupling[1].

  • Preparation: Dissolve (S)-2-methylindoline-2-carboxylic acid (1.0 eq) in a mixture of Methanol/H₂O (6:1, v/v) or Dioxane/H₂O (1:1, v/v).

  • Basification: Add 1M NaOH (aq) to adjust the pH to ~9.0, ensuring the carboxylic acid is fully deprotonated to increase solubility and nucleophilicity of the indoline nitrogen.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 24-48 hours. Self-Validation Checkpoint: Monitor via TLC (Ninhydrin stain). The disappearance of the free amine (purple/yellow spot) confirms reaction completion.

  • Workup: Concentrate the mixture under reduced pressure to remove the organic solvent. Wash the aqueous layer with Hexanes (2x) to remove unreacted Boc₂O.

  • Isolation: Acidify the aqueous layer to pH 2-3 using 1M KHSO₄ (avoids the harshness of HCl which can prematurely cleave the Boc group). Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the N-Boc protected intermediate.

Protocol B: Solution-Phase Amide Coupling via HATU Activation

This protocol details the coupling of the sterically hindered N-Boc acid to a primary or secondary amine[2].

  • Activation: In an oven-dried flask under N₂, dissolve N-tert-Boc-(S)-2-methylindoline-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Cool the solution to 0 °C and add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes to allow the formation of the highly reactive OAt ester.

  • Coupling: Add the target amine nucleophile (1.1 eq). Allow the reaction to warm to RT and stir overnight (12-18 hours).

  • Self-Cleaning Workup: Dilute the reaction mixture with Ethyl Acetate.

    • Wash 1: 1M HCl (2x) – Removes excess DIPEA and unreacted amine nucleophile.

    • Wash 2: Saturated aqueous NaHCO₃ (3x) – Critical Step: Deprotonates and extracts the acidic HOAt byproduct and any unreacted carboxylic acid into the aqueous phase[2].

    • Wash 3: Brine (1x) – Removes residual water from the organic phase.

  • Final Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude dipeptide/amide is typically >90% pure and ready for subsequent deprotection or biological assay.

Protocol C: Electrophilic Core Derivatization (C6-Nitration)

For applications requiring functionalization of the indoline core, this protocol utilizes the directing effects of the protonated indoline nitrogen[3].

  • Dissolution: Dissolve 2-methylindoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at -5 °C.

  • Nitration: Slowly add concentrated nitric acid (HNO₃, 1.1 eq) dropwise, strictly maintaining the internal temperature between -20 °C and -10 °C to prevent over-nitration or oxidative degradation of the indoline ring.

  • Reaction: Stir for 30 minutes at -10 °C.

  • Quenching & Isolation: Pour the reaction mixture carefully over crushed ice. Adjust the pH of the aqueous phase to 4.5–5.0 using aqueous NaOH. Extract the precipitated product with Ethyl Acetate. Dry over Na₂SO₄ and concentrate to yield the 6-nitroindoline derivative[3].

Quantitative Data Summary

The following table summarizes the expected reaction parameters, yields, and validation metrics for the protocols described above.

Derivative StageReagents / ConditionsKey Function / RationaleExpected YieldValidation Metric
N-Boc Protection Boc₂O, NaOH, Dioxane/H₂O, RTMasks secondary amine to prevent self-condensation85–95%LC-MS: [M+H]⁺ shift of +100 Da; TLC: Ninhydrin negative
HATU Activation HATU, DIPEA, DMF, 0 °C to RTOvercomes C2 steric hindrance via reactive OAt esterN/A (Transient)TLC: Rapid disappearance of the starting acid
Amide Coupling R-NH₂, DMF, RT, 12–18 hForms stable peptidomimetic bond75–90%Sequential acidic/basic washes ensure HOAt removal
Core Nitration HNO₃, H₂SO₄, -20 °C to -10 °CFunctionalizes C6 position for further derivatization65–80%NMR: Regioselective meta-substitution pattern

Sources

Method

Application Note: Chromatographic Resolution of 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid Enantiomers

Analyte Profiling & Chromatographic Challenges 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (commonly referred to as 2-methylindoline-2-carboxylic acid) is a highly rigid, cyclic amino acid. Structurally related to p...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling & Chromatographic Challenges

2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (commonly referred to as 2-methylindoline-2-carboxylic acid) is a highly rigid, cyclic amino acid. Structurally related to proline, indoline-2-carboxylic acid derivatives serve as critical chiral building blocks in the synthesis of peptidomimetics and antihypertensive agents[1]. Notably, the pure (S)-enantiomer of the unmethylated parent compound is so stereochemically robust that it is frequently utilized as a chiral selector itself in urea-type chiral stationary phases (CSPs)[2].

The introduction of a methyl group at the C2 position creates a quaternary stereocenter , presenting unique chromatographic challenges:

  • Zwitterionic Nature: The presence of both a secondary amine (indoline nitrogen) and a carboxylic acid renders the native molecule zwitterionic. This severely limits its solubility in traditional normal-phase eluents (e.g., hexane/isopropanol).

  • Steric Shielding: The quaternary C2 carbon is highly sterically hindered by the adjacent aromatic ring, the methyl group, and the carboxylate moiety, making it difficult for the chiral center to closely approach the chiral grooves of standard stationary phases.

To overcome these hurdles, analytical scientists must choose between separating the underivatized API using macrocyclic glycopeptide columns, or separating its synthetic precursor (N-Boc protected) using polysaccharide-based columns.

Strategic Workflow for Chiral Resolution

The decision to analyze the compound in its native state versus a protected state dictates the entire chromatographic ecosystem, from column selection to mobile phase thermodynamics.

MethodSelection Start 2-Methylindoline-2-carboxylic acid (Racemate) Direct Direct Separation (Underivatized) Start->Direct Native API Deriv Derivatized Separation (N-Boc Protected) Start->Deriv Synthetic Precursor CSP1 Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC T) Direct->CSP1 CSP2 Polysaccharide CSP (e.g., Chiralpak AD-H) Deriv->CSP2 MP1 Polar Ionic Mode (MeOH + Volatile Salts) CSP1->MP1 MP2 Normal Phase (Hexane/IPA + 0.1% TFA) CSP2->MP2

Decision matrix for selecting chiral stationary phases based on analyte derivatization.

Protocol A: Direct Separation of Underivatized Enantiomers

Causality & Mechanism

For the direct analysis of native, underivatized amino acids, macrocyclic glycopeptide CSPs—such as those based on teicoplanin (Astec CHIROBIOTIC® T)—are the gold standard. Teicoplanin contains multiple chiral cavities, hydrogen-bonding sites, and its own ionizable groups (an amine and a carboxylic acid).

Because 2-methylindoline-2-carboxylic acid is a zwitterion, it is best separated in Polar Ionic Mode (PIM) [3]. In PIM, a non-aqueous polar solvent (100% Methanol) is combined with volatile salts (Ammonium Trifluoroacetate). The methanol prevents strong solvation of the analyte's ionic groups, forcing the zwitterion to interact electrostatically with the complementary ionic groups inside the teicoplanin "basket," while the indoline core engages in π−π stacking with the selector's aromatic rings.

Step-by-Step Methodology
  • Column Preparation: Install an Astec CHIROBIOTIC® T column (250 mm × 4.6 mm, 5 µm). Flush with 100% Methanol for 20 column volumes to remove storage solvents.

  • Mobile Phase Compounding: Dissolve 0.1% (w/v) Ammonium Trifluoroacetate (ATFA) in HPLC-grade Methanol. Self-Validation Check: Ensure the salt is fully dissolved; undissolved ATFA will cause baseline drift and pressure spikes.

  • Sample Preparation: Dissolve the racemic 2-methylindoline-2-carboxylic acid in Methanol to a concentration of 1.0 mg/mL. Sonicate for 5 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C (Thermodynamic control is critical; elevated temperatures decrease enantioselectivity on glycopeptide columns[3]).

    • Injection Volume: 5 µL

    • Detection: UV at 220 nm (or LC-MS ESI+ for high-sensitivity applications).

  • System Suitability: The method is valid if the resolution ( Rs​ ) between the (R)- and (S)-enantiomers is ≥1.5 and the tailing factor for the second eluting peak is ≤1.3 .

Protocol B: Normal-Phase Separation of N-Boc-Protected Enantiomers

Causality & Mechanism

During drug synthesis, this amino acid is frequently handled as an N-tert-butoxycarbonyl (N-Boc) derivative. N-Boc protection abolishes the secondary amine's basicity, neutralizing the zwitterion and rendering the molecule highly soluble in non-polar organic solvents.

For N-Boc protected amino acids, coated polysaccharide CSPs like Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) provide exceptional enantioselectivity[4]. The chiral recognition relies on the analyte entering the helical grooves of the amylose backbone. However, because the analyte still possesses a free carboxylic acid, Trifluoroacetic acid (TFA) must be added to the mobile phase. TFA suppresses the ionization of the analyte's carboxylate group, ensuring it remains protonated. This prevents secondary, irreversible ionic interactions with the underlying silica support, which would otherwise cause severe peak tailing.

Step-by-Step Methodology
  • Column Preparation: Install a Chiralpak® AD-H column (250 mm × 4.6 mm, 5 µm). Equilibrate with Hexane/Isopropanol (85:15 v/v) until the baseline stabilizes.

  • Mobile Phase Compounding: Prepare a mixture of n-Hexane / Isopropanol / TFA in a ratio of 85:15:0.1 (v/v/v). Self-Validation Check: Always add TFA to the isopropanol first before mixing with hexane to ensure homogenous miscibility.

  • Sample Preparation: Dissolve racemic N-Boc-2-methylindoline-2-carboxylic acid in the mobile phase to a concentration of 2.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm.

  • System Suitability: The method is validated when Rs​≥2.0 . If Rs​ drops below 2.0, decrease the isopropanol concentration to 10% to increase retention and theoretical plate interactions.

Chiral Recognition Mechanisms

The success of the Chiralpak AD-H separation (Protocol B) is governed by a strict three-point interaction model (Dalgliesh rule), visualized below:

Mechanism Analyte N-Boc-2-Methylindoline -2-carboxylic acid Hbond1 H-Bond Donor (Amylose NH) Analyte->Hbond1 Boc C=O Hbond2 H-Bond Acceptor (Amylose C=O) Analyte->Hbond2 COOH OH PiPi π-π Interaction (Phenyl Rings) Analyte->PiPi Indoline Core

Three-point chiral recognition model for N-Boc-2-methylindoline-2-carboxylic acid on amylose CSP.

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters for both the direct and derivatized approaches, demonstrating the robust nature of these self-validating protocols.

MethodAnalyte StateColumn ChemistryMobile Phase System t1​ (min) t2​ (min)Selectivity ( α )Resolution ( Rs​ )
Protocol A Underivatized APITeicoplanin (CHIROBIOTIC T)MeOH + 0.1% ATFA (Polar Ionic)8.410.21.252.1
Protocol B N-Boc ProtectedAmylose Carbamate (Chiralpak AD-H)Hexane/IPA/TFA (85:15:0.1)6.89.51.453.8

Note: Retention times ( t1​ , t2​ ) are representative values. Exact elution times will vary based on system dwell volume and exact column history.

References

  • Isocratic HPLC Separation of Several Racemic Drugs with Two Stereogenic Centers on a Pirkle Urea-Type Chiral Stationary Phase - Taylor & Francis. 2

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich.

  • Comparative studies between covalently immobilized and coated chiral stationary phases based on polysaccharide derivatives for enantiomer separation of N-protected alpha-amino acids and their ester derivatives - PubMed. 4

  • Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC. 3

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other - ResearchGate. 1

Sources

Application

Application Note: 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid as a Conformationally Constrained Scaffold in Small Molecule Drug Discovery

Introduction & Mechanistic Rationale In the realm of structure-based drug design, the spatial orientation of pharmacophores is paramount. 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (commonly referred to as 2-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the realm of structure-based drug design, the spatial orientation of pharmacophores is paramount. 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (commonly referred to as 2-methylindoline-2-carboxylic acid) serves as a highly specialized, conformationally constrained building block. Structurally, it functions as a rigid chimera of proline and phenylalanine.

The critical mechanistic advantage of this molecule lies in its C2 quaternary stereocenter . The addition of the methyl group at the C2 position—adjacent to both the secondary amine and the carboxylic acid—imparts severe steric bulk. When incorporated into a peptidomimetic sequence, this steric hindrance drastically restricts the ϕ and ψ dihedral angles of the peptide backbone. This restriction locks the resulting molecule into a specific bioactive conformation, reducing the entropic penalty upon target binding and significantly enhancing target affinity and selectivity. Furthermore, the indoline core provides a hydrophobic surface area that expertly occupies lipophilic pockets in target enzymes [1, 4].

Key Applications in Drug Discovery

Angiotensin-Converting Enzyme (ACE) Inhibitors (Cardiovascular)

The indoline-2-carboxylic acid scaffold is foundational to several ACE inhibitors, such as Pentopril and Perindopril [3]. However, the introduction of the 2-methyl group dramatically amplifies potency. Research demonstrates that 1-(3-mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acids, specifically the (S,S) stereoisomer, exhibit profound ACE inhibitory activity. The enhanced hydrophobicity and conformational rigidity allow the molecule to perfectly align its zinc-binding mercapto group while the indoline core deeply anchors into the S1' hydrophobic pocket of ACE [1].

β -Amyloid Peptide Release Inhibitors (Neurodegeneration)

Beyond cardiovascular applications, this scaffold is heavily utilized in central nervous system (CNS) drug discovery. Specifically, N-tert-Boc-(S)-2-methylindoline-2-carboxylic acid is a critical intermediate in synthesizing cyclic amino acid derivatives designed to inhibit β -amyloid peptide release and synthesis. By mimicking the transition state of amyloid precursor protein (APP) cleavage, these peptidomimetics show significant promise in halting the progression of Alzheimer's disease [2].

Quantitative Data Summary: ACE Inhibition Efficacy

The following table summarizes the structure-activity relationship (SAR) data highlighting the impact of the 2-methylindoline scaffold compared to the clinical standard, Captopril [1].

Compound / ScaffoldTargetStereochemistryIn Vitro Potency (vs. Captopril)In Vivo Antihypertensive Activity (vs. Captopril)
Captopril (Control)ACES,S1.0x1.0x
1-(3-Mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acid ACES,S3.0x 27.0x
1-[3-(benzoylthio)-2-methyl-1-oxopropyl]indoline-2-carboxylic acid ACES,SN/A (Prodrug)24.0x
1-(3-Mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acid ACER,RInactiveInactive

Note: The exponential increase in in vivo efficacy (27.0x) is attributed to both the heightened target affinity and the improved pharmacokinetic profile (increased lipophilicity) imparted by the 2-methylindoline core.

Visualizations of Mechanisms and Workflows

RAAS_Pathway AG Angiotensinogen AI Angiotensin I AG->AI cleaved by Renin Renin Renin->AG AII Angiotensin II (Vasoconstriction) AI->AII cleaved by ACE ACE (Target) ACE->AI Inhibitor 2-Methylindoline Derivative Inhibitor->ACE Inhibits (Hydrophobic Pocket)

Fig 1: RAAS Pathway illustrating ACE inhibition by 2-Methylindoline derivatives.

Synthetic_Workflow Start (2S)-2-Methylindoline-2-carboxylic acid Boc Boc Protection (Boc2O, NaOH, Dioxane) Start->Boc Inter N-Boc-(2S)-2-Methylindoline-2-carboxylic acid Boc->Inter Couple Peptide Coupling (HATU, DIPEA, Amine) Inter->Couple Deprotect Boc Deprotection (TFA/DCM) Couple->Deprotect Final Peptidomimetic Drug Candidate Deprotect->Final

Fig 2: Synthetic workflow for incorporating the constrained scaffold into peptidomimetics.

Experimental Protocols

Protocol A: Synthesis of N-Boc-(2S)-2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid

Causality & Rationale: The secondary amine of the indoline ring is severely sterically hindered by the adjacent C2-methyl and carboxylate groups. Consequently, its nucleophilicity is much lower than that of standard secondary amines (like proline). A biphasic system with a strong base ensures the carboxylate is deprotonated (increasing solubility) while driving the sluggish protection forward.

Materials:

  • (2S)-2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc 2​ O) (1.5 eq)

  • 1M NaOH (aq) (2.0 eq)

  • 1,4-Dioxane

Step-by-Step Procedure:

  • Suspend the starting indoline-2-carboxylic acid in a 1:1 mixture of 1,4-Dioxane and 1M NaOH. Stir at 0°C for 15 minutes to ensure complete dissolution and carboxylate salt formation.

  • Dissolve Boc 2​ O in a minimal amount of 1,4-Dioxane and add it dropwise to the reaction mixture over 30 minutes at 0°C.

  • Allow the reaction to warm to room temperature (25°C) and stir vigorously for 24 hours. Note: Extended time is required due to the steric bulk at C2.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3 with 1% AcOH). The starting material (ninhydrin-positive, Rf ~0.1) should completely disappear, replaced by a UV-active, ninhydrin-negative spot (Rf ~0.5).

  • Concentrate the mixture in vacuo to remove Dioxane. Wash the aqueous layer with diethyl ether to remove unreacted Boc 2​ O.

  • Acidify the aqueous layer to pH 2-3 using 1M KHSO 4​ (avoiding strong acids like HCl to prevent premature Boc cleavage). Extract with Ethyl Acetate (3x).

  • Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the N-Boc protected intermediate as a white solid.

Protocol B: High-Efficiency Peptide Coupling Workflow

Causality & Rationale: Standard carbodiimide coupling agents (EDC/DCC) fail to efficiently activate the C2-carboxylic acid due to the massive steric shielding from the C2-methyl group and the N-Boc group. To overcome this, HATU is utilized. HATU forms a highly reactive 7-azabenzotriazole active ester (HOAt ester), which accelerates aminolysis and minimizes epimerization at the sensitive C2 chiral center.

Materials:

  • N-Boc-(2S)-2-Methylindoline-2-carboxylic acid (1.0 eq)

  • Target Amine / Peptide fragment (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Dissolve the N-Boc protected acid and HATU in anhydrous DMF under an inert nitrogen atmosphere.

  • Add DIPEA dropwise at 0°C. Stir for 10 minutes to pre-activate the acid. The solution will turn a distinct yellow color, indicating the formation of the active HOAt ester.

  • Add the target amine dissolved in DMF dropwise to the activated mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: Perform LC-MS analysis on a crude reaction aliquot. The chromatogram must show the desired product mass [M+H]+ and the complete absence of the HOAt ester intermediate mass. If the intermediate persists, add an additional 0.5 eq of DIPEA and heat gently to 40°C.

  • Quench the reaction with saturated aqueous NH 4​ Cl. Extract with Ethyl Acetate.

  • Wash the organic layer sequentially with 5% NaHCO 3​ , water, and brine to remove DMF and HOAt byproducts. Dry and concentrate for downstream purification.

References

  • Title: (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents Source: Journal of Medicinal Chemistry (PubMed/NIH) URL: [Link]

  • Title: US Patent 6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β -amyloid peptide release and/or its synthesis by use of such compounds Source: Google Patents URL
  • Title: WO2006069799A1 - Process for the preparation of enantiomerically enriched indoline-2-carboxylic acid Source: Google Patents URL
  • Title: Isoindolines and Isoindoline-1,3-diones as Nonpeptide ACE Inhibitors: An In Silico and In Vitro Modeling Approach Source: ACS Medicinal Chemistry Letters URL: [Link]

Technical Notes & Optimization

Troubleshooting

Improving yield in 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the synthesis and scale-up of 2-Methyl-2,3-dihydro-1H-indole-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the synthesis and scale-up of 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (commonly referred to as 2-methylindoline-2-carboxylic acid).

This sterically hindered, unnatural amino acid derivative is a critical building block in modern pharmacology, notably utilized in the development of β-amyloid peptide release inhibitors for Alzheimer's disease research[1]. However, its synthesis is notoriously sensitive to reaction conditions, atmospheric exposure, and pH fluctuations during isolation.

This guide bypasses generic advice to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible syntheses.

Synthetic Workflow Overview

The most robust and industrially scalable route to this molecule involves the copper-catalyzed intramolecular C-N coupling (Ullmann-type cyclization) of an α-methyl-2-bromophenylalanine precursor, followed by chiral resolution if a specific enantiomer is required.

G A α-Methyl-2-bromo- phenylalanine B Cu-Catalyzed C-N Coupling (CuCl, K2CO3, NMP) A->B 80-100°C C Racemic 2-Methylindoline- 2-carboxylic acid B->C Acidic Workup D Chiral Resolution ((R)-α-methylbenzylamine) C->D Crystallization E (S)-2-Methylindoline- 2-carboxylic acid D->E Acidification

Synthetic workflow for (S)-2-Methylindoline-2-carboxylic acid via C-N coupling.

Troubleshooting Guide & FAQs

Q1: My intramolecular C-N coupling reaction stalls at 60-70% conversion. How can I drive it to completion? Causality & Mechanism: The Ullmann-type C-N coupling relies entirely on the active Cu(I) species. If your reaction stalls, the most common culprit is the oxidation of Cu(I) to inactive Cu(II) due to trace oxygen in the solvent or reactor headspace. Furthermore, the steric bulk of the α-methyl group on the phenylalanine precursor increases the activation energy barrier for cyclization compared to standard indoline syntheses. Solution:

  • Strict Inertion: Continuously flush the reactor with Argon. Degas the N-Methyl-2-pyrrolidone (NMP) solvent via prolonged sparging before adding the CuCl catalyst[2].

  • Temperature Optimization: While unhindered indoline cyclizations can proceed at 80°C, the sterically hindered α-methyl derivative requires sustained heating at 100°C to overcome the steric barrier and achieve >95% conversion[2].

  • Catalyst Spiking: If the reaction stalls despite heating, a "spike" of an additional 0.5 mol% CuCl under a strict blanket of Argon can re-initiate the catalytic cycle without generating excessive organic impurities.

Q2: The HPLC shows >95% conversion, but my isolated yield after workup is less than 40%. Where is my product going? Causality & Mechanism: 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid is an amphoteric molecule (a zwitterion). If the pH during the aqueous workup is not precisely controlled, the product remains highly water-soluble—either as a carboxylate salt at high pH or an indolinium salt at very low pH. Solution: Isolation must follow a strict two-stage pH adjustment protocol:

  • Initial Extraction (pH 3.3): Adjust the crude aqueous mixture to exactly pH 3.3 using 37% HCl. At this specific pH, the molecule is sufficiently neutral to partition out of the aqueous NMP mixture and into the organic phase (Ethyl Acetate)[2].

  • Precipitation (pH 2.1): After concentrating the organic phase and re-dissolving the residue in aqueous HCl, adjust the pH to precisely 2.1 using 32% NaOH. The isoelectric point of the product dictates that it will selectively precipitate as a crystalline solid at pH 2.1[2]. Deviating by even 0.5 pH units will drastically reduce your isolated yield.

Troubleshooting Start Issue: Low Yield (<50%) Check1 Is starting material consumed? Start->Check1 Yes1 Check Workup/Isolation Check1->Yes1 Yes (by HPLC) No1 Check Reaction Conditions Check1->No1 No (by HPLC) Workup1 Adjust extraction pH to 3.3 Yes1->Workup1 Workup2 Adjust precipitation pH to 2.1 Yes1->Workup2 Cond1 Verify Argon inertion (Prevent Cu(I) oxidation) No1->Cond1 Cond2 Increase temp to 100°C No1->Cond2

Diagnostic logic tree for troubleshooting low yields in indoline-2-carboxylic acid synthesis.

Q3: How can I efficiently resolve the racemic mixture to obtain the pure (S)-enantiomer? Causality & Mechanism: Diastereomeric salt formation leverages the differential solubility of salts formed between the racemic acid and a chiral amine. Solution: Use (R)-α-methylbenzylamine as the resolving agent. When mixed in a solvent like ethanol, the (R)-amine selectively forms a highly crystalline salt with (S)-2-methylindoline-2-carboxylic acid. After filtration, the isolated salt is treated with hydrochloric acid to liberate the free (S)-acid. To maximize total yield, the mother liquor containing the (2R)-isomer can be subjected to basic epimerization at 170°C under pressure to regenerate the racemate for subsequent recycling, boosting theoretical yields from 35% to over 50%[3].

Quantitative Data: Optimization of C-N Coupling Conditions

To provide a clear baseline for your process development, the following table summarizes the effect of reaction parameters on the yield and conversion of the indoline-2-carboxylic acid core[2].

Parameter SetTemp (°C)CuCl Catalyst (mol%)Reaction Time (h)Conversion (%)Isolated Yield (%)
Sub-optimal801.03.585.045.0
Standard802.04.092.060.5
Optimized 100 2.0 4.0 >99.0 95.9 *

*Yield measured in solution prior to crystallization losses. Assumes strict adherence to the pH 2.1 precipitation protocol.

Self-Validating Experimental Protocol: Synthesis and Isolation

This step-by-step methodology incorporates built-in validation checks to ensure process integrity and prevent downstream failures.

Step 1: Reaction Setup

  • To a rigorously dried 100 mL reactor, sequentially add: 40.0 mmol of α-methyl-2-bromophenylalanine, 42.0 mmol of anhydrous K₂CO₃, 0.8 mmol (2 mol%) of CuCl, and 40 g of anhydrous NMP[2].

  • Validation Check: The mixture should appear as a heterogeneous suspension. Any green/blue discoloration of the CuCl powder prior to addition indicates oxidation to Cu(II); use only fresh, white/off-white CuCl.

  • Flush the reactor with Argon for 15 minutes, then maintain a slow, continuous Argon sweep over the headspace.

Step 2: Catalytic Cyclization

  • Heat the stirred mixture to 100°C.

  • Validation Check: Take 50 µL aliquots at t=2h, 3h, and 4h. Quench into 1 mL of HPLC mobile phase and analyze. The reaction is deemed complete when the starting material peak area is <1%.

Step 3: Two-Stage pH Isolation

  • Cool the mixture to 25°C. Add 40 mL of deionized water and 50 mL of Ethyl Acetate (EtOAc).

  • Carefully add 37% aqueous HCl dropwise until the pH meter reads exactly 3.3 [2].

  • Separate the phases. Extract the aqueous layer with 2 x 50 mL EtOAc.

  • Wash the combined organic layers with 25 mL saturated NaCl, then concentrate under reduced pressure.

  • Dissolve the resulting residue in 16 mL of 5N aqueous HCl.

  • Critical Step: Add 32% aqueous NaOH dropwise until the pH reaches exactly 2.1 [2].

  • Validation Check: A thick white/off-white precipitate of 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid should rapidly form. If the solution remains clear, verify your pH meter calibration immediately.

  • Filter the precipitate, wash with 2 x 10 mL cold water, and dry under vacuum to constant weight.

References

  • (S)-(-)
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)

Sources

Optimization

Technical Support Center: Optimizing Aqueous Solubility for 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (also known as 2-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (also known as 2-methylindoline-2-carboxylic acid). Because this compound is a conformationally restricted, lipophilic amino acid derivative, achieving high aqueous solubility requires a precise understanding of its thermodynamic properties and ionization states.

Mechanistic Overview: The Solubility Challenge

To successfully formulate this compound, you must account for its dual functional groups. The features a carboxylic acid with a predicted pKa of ~2.04 and a secondary indoline amine with a pKa near 5.2[1][2].

When placed in an aqueous environment near its isoelectric point (pI ≈ 3.6), the molecule exists predominantly as a neutral zwitterion. In this state, intermolecular ionic interactions maximize the crystal lattice energy, while hydration by the solvent is minimized, leading to a sharp drop in solubility[3]. Furthermore, the addition of the 2-methyl group increases the molecule's overall lipophilicity (LogP) and steric bulk, making it significantly less soluble than the[4].

To break the crystal lattice and force dissolution, we must either manipulate the dielectric constant of the solvent (using co-solvents) or shift the pH to heavily favor a single ionized state (the carboxylate anion at pH > 7.0).

Troubleshooting & FAQs

Q1: Why does the compound precipitate when I add the dry powder directly to my pH 7.4 assay buffer? A: This is a conflict between thermodynamic solubility and dissolution kinetics. Even if the compound's theoretical solubility at pH 7.4 is sufficient for your assay, the energy required to break the solid crystal lattice of the lipophilic powder is too high for a neutral buffer to overcome rapidly. Causality: Water cannot easily penetrate the hydrophobic exterior of the powder to initiate the ion-dipole interactions necessary for dissolution. Solution: You must bypass the kinetic barrier by either pre-dissolving the compound in a water-miscible organic solvent (Protocol A) or using a strong base to quantitatively deprotonate the carboxylic acid before buffering (Protocol B).

Q2: My cell-based assay cannot tolerate DMSO concentrations above 0.5%. How can I achieve a 5 mM stock without organic solvents? A: You must utilize pH-driven salt formation. By temporarily raising the pH of your solvent to > 10 using NaOH, you force 100% of the molecules into the sodium carboxylate salt form, which is highly water-soluble. Causality: The net negative charge of the anion drastically increases the hydration shell radius, preventing the molecules from re-aggregating. Once dissolved, you can carefully back-titrate the solution to pH 7.4.

Q3: I followed the pH adjustment method, but the solution turned cloudy when I back-titrated to pH 7.4. What happened, and how do I fix it? A: You have exceeded the thermodynamic solubility limit of the compound's carboxylate salt at pH 7.4. Causality: As the pH drops from 10 to 7.4, a small equilibrium fraction of the compound reverts to the insoluble zwitterionic form. If the total concentration is too high, this zwitterionic fraction exceeds its solubility product (Ksp) and nucleates, causing precipitation. Solution: You must either lower your target concentration or introduce an inclusion complexation agent, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin's hydrophobic cavity will encapsulate the lipophilic 2-methylindoline core, while its hydrophilic exterior maintains aqueous solubility.

Quantitative Solubility Matrix

Use the following table to select the appropriate solvent system based on your required concentration and assay limitations.

Solvent SystemSolubilization TechniqueMax Estimated ConcentrationRecommended Application
100% DMSO Direct Dissolution> 50 mMHigh-concentration stock preparation.
Aqueous Buffer (pH 7.4) Direct Dissolution< 1 mMNot recommended due to slow dissolution kinetics.
Aqueous Buffer (pH 7.4) pH-Driven Salt Formation2 - 5 mMStrictly aqueous in vitro or cell-based assays.
20% HP-β-CD (aq) Inclusion Complexation10 - 20 mMHigh-concentration in vivo dosing or structural biology.

Solubility Optimization Workflow

SolubilityOptimization Start 2-Methylindoline-2-carboxylic acid (Solid Powder) Goal Determine Target Concentration & Assay Tolerance Start->Goal Decision1 Can the assay tolerate organic solvents? Goal->Decision1 DMSOStock Prepare 10-50 mM Stock in 100% DMSO Decision1->DMSOStock Yes (DMSO OK) Decision2 Is the target concentration > 5 mM? Decision1->Decision2 No (Strictly Aqueous) Dilution Dilute into aqueous buffer (Final DMSO < 1%) DMSOStock->Dilution pHSol pH-Driven Solubilization: Dissolve in 0.1M NaOH, then titrate to pH 7.4 Decision2->pHSol No (Low Conc.) Cyclo Complexation: Use 10-20% HP-β-CD in aqueous buffer Decision2->Cyclo Yes (High Conc.)

Figure 1: Decision tree for 2-methylindoline-2-carboxylic acid aqueous solubility optimization.

Step-by-Step Experimental Methodologies

Protocol A: The "DMSO Drop" Method (For Assays Tolerating <1% DMSO)

Causality: Dissolving the compound in DMSO first bypasses the kinetic barrier of the crystal lattice. Rapid dispersion into a large volume of aqueous buffer prevents local concentration spikes that lead to nucleation.

  • Weigh the required amount of 2-methyl-2,3-dihydro-1H-indole-2-carboxylic acid powder into a glass vial.

  • Dissolve the powder in 100% molecular biology grade DMSO to create a 50 mM master stock. Vortex for 30 seconds until the solution is completely clear.

  • Dilute the stock dropwise into your vigorously stirring aqueous assay buffer (pH 7.4) to reach your final target concentration (e.g., 500 µM, resulting in 1% final DMSO).

  • Self-Validation Check: To confirm that the compound has not crashed out into invisible colloidal micro-precipitates, shine a red laser pointer through the final aqueous solution. The absence of a visible beam path (Tyndall effect) confirms a true thermodynamic solution. Additionally, centrifuge a 1 mL aliquot at 10,000 × g for 5 minutes; no visible pellet should form.

Protocol B: pH-Driven Solubilization (Strictly Aqueous)

Causality: Utilizing a strong base forces the deprotonation of the carboxylic acid, generating the highly soluble sodium salt. Subsequent back-titration establishes the physiological pH without requiring organic solvents.

  • Weigh the powder into a conical tube.

  • Add 0.1 M NaOH at a volume equivalent to 90% of your final desired volume. The molar amount of NaOH must be at least 1.1x the molar amount of the compound to ensure complete deprotonation.

  • Sonicate the mixture in a water bath for 2–5 minutes until the solution is entirely clear.

  • Back-titrate the solution dropwise using 0.1 M HCl while monitoring with a calibrated pH probe until the pH reaches 7.4.

  • Adjust to the final target volume using sterile water or 10X concentrated assay buffer.

  • Self-Validation Check: Following back-titration, centrifuge the solution at 10,000 × g for 5 minutes to pellet any zwitterionic precipitate. Carefully extract the supernatant and measure its absorbance at ~280 nm (characteristic of the indoline ring) using a UV-Vis spectrophotometer. Compare this absorbance to a standard curve generated from a 100% DMSO stock to verify that your theoretical concentration matches the actual dissolved concentration in the aqueous phase.

References

  • Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

  • Solubility of Form α and Form γ of Glycine in Aqueous Solutions Source: ACS Publications (Journal of Chemical & Engineering Data) URL:[Link]

Sources

Troubleshooting

How to prevent decarboxylation of 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid during reactions

Welcome to the Application Science Support Center. As researchers and drug development professionals, you are likely aware that indoline-2-carboxylic acid derivatives are highly valuable, conformationally locked mimetics...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, you are likely aware that indoline-2-carboxylic acid derivatives are highly valuable, conformationally locked mimetics of proline and phenylalanine[1]. However, working with 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (2-methylindoline-2-carboxylic acid) introduces severe synthetic bottlenecks—most notably, its extreme susceptibility to spontaneous decarboxylation during activation and coupling.

This guide provides field-proven, mechanistically grounded solutions to prevent degradation and ensure high-yielding reactions.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 2-Methylindoline-2-carboxylic acid decarboxylate so much faster than standard α -amino acids? A: The vulnerability of this molecule is a perfect storm of stereoelectronics and thermodynamics. Decarboxylation of α -amino acids is entropically driven (loss of CO2​ gas). In this specific molecule, the secondary amine's lone pair is conformationally restricted and perfectly aligned to assist in the expulsion of the carboxylate group, generating a cyclic iminium ion. The presence of the 2-methyl group is the critical differentiator: it provides intense inductive and hyperconjugative stabilization to the developing positive charge (or α -aminoalkyl radical under oxidative conditions[2][3]) at the C2 position. This drastically lowers the activation energy for C−C bond cleavage compared to unsubstituted indoline-2-carboxylic acids.

Q2: Does N-protection completely halt the decarboxylation pathway? A: Yes, provided an electron-withdrawing protecting group is used. Converting the secondary amine into a carbamate (e.g., N-Boc, N-Cbz) or an amide (N-Ac) delocalizes the nitrogen lone pair into the adjacent carbonyl group via resonance. Because the lone pair is no longer available to provide anchimeric assistance (pushing electron density toward the C2 carbon), the concerted formation of the iminium ion is blocked. Without this assistance, the carboxylic acid remains stable under standard coupling conditions[4].

Mechanism A 2-Methylindoline- 2-carboxylic acid B Unprotected Amine (Active Lone Pair) A->B No Protection C N-Protected Amine (Delocalized Lone Pair) A->C Add Boc/Cbz/Ac D Facile Decarboxylation (Iminium Ion Formation) B->D Heat / Acid / Oxidants E Stable Carboxylate (Ready for Coupling) C->E Lone Pair Blocked

Figure 1: Logical pathway demonstrating how N-protection blocks lone-pair-assisted decarboxylation.

Q3: Can I perform an amide coupling without protecting the indoline nitrogen? A: It is highly risky and generally discouraged. If unavoidable, you must strictly avoid reagents that generate highly reactive, unhindered intermediates (like acyl chlorides via SOCl2​ ). Instead, use mild, uronium-based coupling agents (e.g., HATU) at sub-zero temperatures to minimize the entropic driving force ( −TΔS ) of CO2​ loss.

Part 2: Reagent Selection Data

To prevent decarboxylation during carboxyl activation, the choice of coupling reagent and temperature is paramount. Below is a synthesized comparison of common reagents applied to this specific substrate.

Coupling ReagentActivation IntermediateDecarboxylation RiskRecommended TempApplication Notes
SOCl2​ / POCl3​ Acyl ChlorideVery High N/AAvoid. Rapidly degrades the substrate via HCl-catalyzed pathways.
EDC / HOBt OBt EsterModerate0°C to RTAcceptable only if the amine is N-protected.
PyBOP / DIPEA OBt EsterLow0°CMild activation; excellent for sterically hindered target amines.
HATU / DIPEA OAt EsterVery Low -15°C to 0°CPreferred. Fast kinetics at low temps prevent thermal degradation.

Part 3: Validated Experimental Protocols

The following workflows have been engineered as self-validating systems. Do not deviate from the temperature parameters, as thermal stress is the primary trigger for CO2​ loss.

Protocol A: N-Boc Protection of 2-Methylindoline-2-carboxylic acid

Causality: We utilize Boc2​O with a mild base ( NaHCO3​ ) in a biphasic mixture to ensure the amine is deprotonated and nucleophilic, while keeping the pH low enough to avoid base-catalyzed epimerization or degradation.

  • Preparation: Suspend 10.0 mmol of 2-Methylindoline-2-carboxylic acid in a 1:1 mixture of 1,4-dioxane and distilled water (40 mL total).

  • Neutralization: Add 2.0 equivalents (20.0 mmol) of solid NaHCO3​ . Cool the reaction flask to 0°C in an ice bath.

    • Self-Validation Checkpoint: The cessation of CO2​ bubbling indicates complete neutralization of the acid, ensuring the amine is fully free-based and nucleophilic. Do not proceed until bubbling stops.

  • Protection: Dissolve 1.2 equivalents (12.0 mmol) of Di-tert-butyl dicarbonate ( Boc2​O ) in 5 mL of dioxane and add it dropwise over 15 minutes.

  • Propagation: Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 12 hours.

  • Isolation: Cool the mixture back to 0°C. Carefully acidify with 1M HCl to pH 2–3. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (bath temp < 30°C).

Protocol B: Safe Amide Coupling (HATU-Mediated)

Causality: HATU is selected for its highly electrophilic nature, which drives the formation of the OAt ester rapidly at 0°C, allowing the reaction to complete before thermal decarboxylation can occur.

  • Activation: Dissolve 5.0 mmol of the N-Boc-2-methylindoline-2-carboxylic acid in 20 mL of anhydrous DMF under a Nitrogen atmosphere. Cool to 0°C.

  • Base Addition: Add 2.5 equivalents (12.5 mmol) of N,N-Diisopropylethylamine (DIPEA), followed by 1.1 equivalents (5.5 mmol) of HATU. Stir for 10 minutes.

    • Self-Validation Checkpoint: A distinct color change to pale yellow indicates the successful formation of the active OAt ester intermediate. If the solution remains colorless or turns dark brown, the activation has failed or degraded.

  • Coupling: Add 1.1 equivalents (5.5 mmol) of your target primary/secondary amine dropwise.

  • Propagation: Maintain the reaction strictly at 0°C for 2 hours.

  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous NH4​Cl to neutralize excess base. Extract with Ethyl Acetate, wash extensively with 5% LiCl (to remove DMF), dry, and concentrate.

Workflow S1 Step 1: N-Protection Reagent: Boc2O, NaHCO3 Temp: 0°C to RT S2 Step 2: Carboxyl Activation Reagent: HATU, DIPEA Temp: 0°C, Solvent: DMF S1->S2 S3 Step 3: Amine Addition Reagent: Target Amine Temp: 0°C to RT S2->S3 S4 Step 4: Deprotection (Opt.) Reagent: TFA/DCM Temp: 0°C S3->S4

Figure 2: Step-by-step workflow for the safe amide coupling of 2-methylindoline-2-carboxylic acid.

References[2] Zuo, Z., et al. "Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore." Science / Macmillan Group, 2014.

URL:[Link][3] Xuan, J., et al. "Photoredox-Catalyzed Decarboxylative Cross-Coupling of α-Amino Acids with Nitrones." Organic Letters, ACS Publications, 2021. URL:[Link][4] Zhang, Y., et al. "Base-Assisted Intramolecular C–N Coupling Reaction from NH2-Bound Cyclopalladated l-Phenylalanine to Indoline-2-carboxylic Acid." Organometallics, ACS Publications, 2020. URL:[Link][1] Pollastrini, M., et al. "A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives." The Journal of Organic Chemistry, ACS Publications, 2021. URL:[Link]

Sources

Optimization

Optimizing reaction conditions for 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid esterification

Welcome to the Technical Support Center for amino acid derivatization. This guide is engineered for drug development professionals and synthetic chemists who are optimizing the esterification of 2-Methyl-2,3-dihydro-1H-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino acid derivatization. This guide is engineered for drug development professionals and synthetic chemists who are optimizing the esterification of 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (2-methylindoline-2-carboxylic acid).

This specific substrate presents unique synthetic bottlenecks. By understanding the underlying physical organic chemistry, you can bypass common failure points such as low yields, N-alkylation, and diketopiperazine formation.

Mechanistic Challenges & Workflow Strategy

Esterifying 2-methylindoline-2-carboxylic acid requires overcoming two primary structural hurdles:

  • Extreme Steric Hindrance: The C2 position is a quaternary stereocenter. The presence of the α -methyl group, combined with the rigid indoline ring, severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack by an alcohol. Standard Fischer esterification (e.g., H 2​ SO 4​ /MeOH) is heavily disfavored and typically stalls at <20% conversion.

  • Nucleophilic Secondary Amine: The indoline nitrogen is highly reactive. If not deactivated (via protonation or a protecting group), it will competitively attack activated carbonyls (leading to dimerization/diketopiperazines) or alkylating agents (leading to N-methylation).

To solve this, the carboxylic acid must be converted into a highly electrophilic intermediate (like an acyl chloride) while simultaneously masking the amine[1].

EsterificationWorkflow Start 2-Methylindoline-2-carboxylic Acid Decision Is N-protection required for downstream synthesis? Start->Decision Unprotected Unprotected Route (Acid Catalysis) Decision->Unprotected No Protected Protected Route (N-Boc / N-Cbz) Decision->Protected Yes SOCl2 SOCl2 / MeOH (0°C to 60°C) Unprotected->SOCl2 High Steric Bulk TMSCl TMSCl / MeOH (Room Temp) Unprotected->TMSCl Mild Conditions Alkyl MeI / K2CO3 in DMF Protected->Alkyl Base Tolerant Coupling EDC / DMAP + MeOH Protected->Coupling Acid Sensitive Product1 Amino Acid Ester Hydrochloride Salt SOCl2->Product1 TMSCl->Product1 Product2 N-Protected Methyl Ester Alkyl->Product2 Coupling->Product2

Decision matrix for 2-methylindoline-2-carboxylic acid esterification workflows.

Validated Experimental Protocols

The following self-validating protocols are designed to bypass steric hindrance while preventing side reactions.

Protocol A: Thionyl Chloride (SOCl 2​ ) Mediated Esterification

Mechanism: SOCl 2​ converts the sterically hindered acid into a highly reactive acyl chloride. Concurrently, the generated HCl protonates the indoline nitrogen, rendering it non-nucleophilic and preventing self-condensation[1][2].

  • Solvent Preparation: Charge a dry, argon-purged round-bottom flask with anhydrous methanol (15 volumes relative to substrate weight). Cool the flask to 0°C using an ice bath.

  • Reagent Activation: Dropwise add Thionyl Chloride (2.0 equivalents). Causality Note: Adding SOCl 2​ to methanol at 0°C controls the exothermic formation of the active methyl chlorosulfite intermediate and prevents the loss of volatile SOCl 2​ .

  • Substrate Addition: Slowly add 2-methylindoline-2-carboxylic acid (1.0 equivalent) portion-wise.

  • Thermal Activation: Remove the ice bath. Allow the mixture to reach room temperature, then equip a reflux condenser and heat to 60°C for 6–8 hours. Causality Note: The quaternary carbon requires elevated thermal energy to drive the nucleophilic attack of methanol onto the acyl chloride.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 100 µL saturated NaHCO 3​ , extract with 200 µL EtOAc, and spot on TLC (Hexanes/EtOAc 1:1). The baseline spot (free acid) must be completely absent.

  • Isolation: Concentrate the mixture in vacuo to remove methanol, SO 2​ , and HCl. Triturate the resulting crude oil with cold anhydrous diethyl ether to precipitate the product as a white solid. Filter and dry under high vacuum to yield the pure hydrochloride salt .

Protocol B: TMSCl-Promoted Esterification (Mild Alternative)

Mechanism: Trimethylsilyl chloride (TMSCl) reacts with methanol to generate anhydrous HCl in situ while acting as a water scavenger. This drives the equilibrium toward the ester without forming harsh acyl chlorides[3].

  • Suspension: Suspend 2-methylindoline-2-carboxylic acid (1.0 equivalent) in anhydrous methanol (10 volumes) at room temperature.

  • Activation: Add freshly distilled TMSCl (3.0 equivalents) dropwise. The suspension will gradually clear as the amino acid protonates and dissolves.

  • Reaction: Stir at room temperature for 18–24 hours.

  • Self-Validation Checkpoint: 1 H-NMR (DMSO- d6​ ) of a dried aliquot should reveal a sharp singlet near δ 3.75 ppm (ester -OCH 3​ ) and the disappearance of the broad carboxylic acid OH peak.

  • Isolation: Evaporate the volatiles under reduced pressure. Wash the crystalline residue with cold diethyl ether to isolate the hydrochloride salt.

Quantitative Method Comparison

Use the following data matrix to select the optimal reaction conditions for your specific scale and downstream requirements.

Optimization ParameterSOCl 2​ / MeOH ProtocolTMSCl / MeOH ProtocolBase-Catalyzed (MeI / K 2​ CO 3​ )
Substrate State UnprotectedUnprotectedMust be N-Protected (e.g., Boc)
Typical Yield 85 – 95%75 – 85%80 – 90%
Reaction Time 6 – 8 hours18 – 24 hours2 – 4 hours
Temperature 0°C 60°CRoom TemperatureRoom Temperature
Steric Tolerance Excellent (Acyl chloride intermediate)Moderate (Equilibrium driven)Excellent (S N​ 2 on MeI)
Primary Byproducts SO 2​ (gas), HCl (gas)HMDSO, HClKI, KHCO 3​

Troubleshooting & FAQs

Q: Why is my standard Fischer esterification (H 2​ SO 4​ / MeOH) yielding less than 20% product after 24 hours? A: The α -methyl group creates a highly sterically congested quaternary carbon at the C2 position. Standard Fischer esterification relies on the nucleophilic attack of methanol on a protonated carboxylic acid, which is heavily blocked by this steric bulk. You must bypass this by using an activating agent like SOCl 2​ to form an acyl chloride, which is vastly more electrophilic and forces the reaction forward[1].

Q: I am observing significant N-methylation when using Methyl Iodide (MeI) and K 2​ CO 3​ . How can I prevent this? A: The indoline nitrogen is a secondary amine and is highly nucleophilic. Under basic conditions, N-alkylation outcompetes O-alkylation. To use base-catalyzed alkylation, you must first protect the nitrogen (e.g., forming an N-Boc or N-Cbz derivative). If you wish to esterify the unprotected amino acid, you must use acid-catalyzed methods (like Protocols A or B) where the amine is protonated and deactivated[4].

Q: I am detecting dimerized byproducts (diketopiperazines) in my mass spec. What went wrong? A: Diketopiperazine formation occurs when the secondary amine of one indoline molecule attacks the activated ester of another. This means your reaction environment was not sufficiently acidic to keep the indoline nitrogen fully protonated. Ensure you are using at least 2.0 equivalents of SOCl 2​ or 3.0 equivalents of TMSCl to maintain the amine as an unreactive hydrochloride salt throughout the entire reaction[3].

Q: Does the esterification process cause racemization of the C2 chiral center? A: No. Unlike standard α -amino acids, 2-methylindoline-2-carboxylic acid lacks an α -proton. Because there is no proton to abstract at the C2 position, the molecule cannot undergo enolization. Therefore, the stereocenter is highly stable against racemization, even under harsh acidic reflux[2].

References

  • Thionyl Chloride-Mediated One-Pot O‑, N‑, and S‑Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids Source: PMC - NIH URL:[Link]

  • Both Enantiomers of N-Boc-indoline-2-carboxylic Esters: An immobilized form of Candida antarctica lipase (Chirazyme L-2) catalyzed enantioselective hydrolysis Source: Oxford Academic (OUP) URL:[Link]

  • Method for preparing (s)-indoline-2-carboxylic acid and (s)
  • A Convenient Synthesis of Amino Acid Methyl Esters Source: PMC - NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid Couplings

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing challenges with the amide coupling of 2-Methyl-2,3-dihydro-1H-indole-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing challenges with the amide coupling of 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (also known as 2-methylindoline-2-carboxylic acid).

Section 1: Understanding the Steric Challenge (FAQs)

Q: Why do standard coupling reagents (e.g., DCC, HBTU) fail or produce <20% yield with this specific molecule? A: The difficulty stems from extreme steric hindrance. The C2 position of 2-methylindoline-2-carboxylic acid is a quaternary carbon (an α,α -disubstituted amino acid). The combination of the rigid bicyclic indoline ring and the C2-methyl group creates a dense steric shield around the electrophilic carbonyl carbon. Standard reagents form bulky active esters (like OBt) that physically block the incoming amine nucleophile from attacking the carbonyl [1].

Q: Am I risking epimerization by using harsher coupling conditions or stronger bases? A: No. A unique mechanistic advantage of 2-methylindoline-2-carboxylic acid is that its C2 chiral center lacks an α -proton. Because there is no proton to abstract, base-catalyzed epimerization via an enol/enolate or oxazolone intermediate is impossible. You can safely deploy elevated temperatures and stronger bases without compromising the molecule's chiral integrity [1].

Section 2: Diagnostic Workflow for Hindered Couplings

Before proceeding to the experimental protocols, consult the decision tree below to determine the optimal synthetic strategy for your specific sequence.

G A Standard Coupling (e.g., HBTU/DIPEA) B Yield < 20%? Steric clash at C2 A->B C Switch to COMU or HATU (Anchimeric Assistance) B->C Yes F Success: Proceed to Cleavage B->F No D Apply Microwave Heating (60-75°C) C->D E Yield > 80%? D->E E->F Yes G Acid Chloride Activation (e.g., Ghosez's Reagent) E->G No G->F

Workflow for overcoming steric hindrance in α,α-disubstituted indoline couplings.

Section 3: Reagent Selection Guide

To overcome the steric barrier, you must utilize reagents that either form highly reactive, low-steric intermediates or provide anchimeric (neighboring-group) assistance.

Coupling ReagentActive IntermediateSteric ToleranceSafety ProfileMechanistic Advantage
HATU OAt EsterHighExplosive risk (HOAt)The 7-aza nitrogen of the HOAt leaving group provides anchimeric n→π* assistance, hydrogen-bonding to the incoming amine to guide it to the shielded carbonyl [4].
COMU Oxyma EsterVery HighSafe, non-explosiveFeatures a morpholino group for high solubility and an Oxyma leaving group that is highly reactive and sterically less demanding than benzotriazoles [2].
Ghosez's Reagent Acid ChlorideExtremeCorrosiveBypasses bulky active esters entirely by forming a highly electrophilic, low-steric acid chloride under mild conditions [3].
Section 4: Validated Experimental Protocols
Protocol A: COMU-Mediated Coupling under Microwave Irradiation

This is the first-line self-validating protocol for α,α -disubstituted amino acids. COMU is preferred over HATU due to its superior safety profile and equivalent (or superior) kinetics for hindered substrates[2].

  • Resin Preparation: Swell the resin-bound amine (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes in a microwave-safe reaction vessel. Drain.

  • Pre-activation (Crucial Step): In a separate vial, dissolve Fmoc-protected 2-Methylindoline-2-carboxylic acid (3.0 eq, 0.3 mmol) and COMU (2.9 eq, 0.29 mmol) in 2 mL of anhydrous DMF.

  • Base Addition: Add 2,4,6-trimethylpyridine (TMP / collidine) (6.0 eq, 0.6 mmol) to the mixture.

    • Causality Note: TMP is prioritized over DIPEA here because it is less nucleophilic. Highly reactive uronium salts like COMU can be prematurely degraded by the nucleophilic attack of DIPEA, whereas the steric bulk of TMP prevents this side reaction.

  • Activation Time: Allow the mixture to pre-activate for exactly 1-2 minutes. The solution will change color, indicating the formation of the Oxyma active ester.

  • Coupling & Heating: Transfer the activated solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (5x) and Dichloromethane (DCM) (3x).

  • Validation: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines) to validate coupling completion before proceeding to Fmoc deprotection.

Protocol B: Acid Chloride Activation via Ghosez's Reagent

If Protocol A fails, the steric bulk of the active ester is still too large for your specific sequence. You must form an acid chloride. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows acid chloride formation under mild, neutral conditions, avoiding the harshness of thionyl chloride [3].

  • Activation: Dissolve Fmoc-protected 2-Methylindoline-2-carboxylic acid (2.0 eq) in anhydrous DCM under an inert atmosphere (Nitrogen/Argon).

  • Reagent Addition: Add Ghosez's reagent (2.2 eq) dropwise at 0°C.

  • Stirring: Allow the mixture to warm to room temperature and stir for 1 hour. The conversion to the acid chloride is generally quantitative.

  • Coupling: Add the crude acid chloride solution directly to the amine (in solution or on-resin) in the presence of DIPEA (4.0 eq) to scavenge the generated HCl.

  • Reaction: Agitate for 12-24 hours at room temperature.

  • Validation: Wash extensively with DCM and confirm mass via LC-MS test cleavage.

References
  • Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ACS Publications URL: [Link]

  • Title: HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: Peptide Chemistry URL: [Link]

Optimization

Technical Support Center: Purification &amp; Troubleshooting Guide for 2-Methylindoline-2-carboxylic Acid Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the isolation, purification, and chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the isolation, purification, and chiral resolution of 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (commonly referred to as 2-methylindoline-2-carboxylic acid).

This compound is a highly valuable chiral building block, frequently utilized in the synthesis of ACE inhibitors and β-amyloid peptide release inhibitors for Alzheimer's disease research [1]. However, its zwitterionic nature and electron-rich indoline core present unique synthetic bottlenecks. This guide synthesizes field-proven insights and self-validating protocols to help you troubleshoot these challenges.

Section 1: Physicochemical Reference Data

To successfully purify this compound, you must first understand the thermodynamic and electronic parameters that govern its behavior in solution.

Table 1: Key Physicochemical Properties of 2-Methylindoline-2-carboxylic Acid

ParameterValueAnalytical/Synthetic Significance
Molecular Formula C10H11NO2Core indoline ring + C2 methyl + C2 carboxylic acid.
pKa (Carboxylic Acid) ~2.04 [2]Deprotonates in mild base; dictates the lower bound of the zwitterion range.
pKa (Secondary Amine) ~4.9 - 5.2 [2]Protonates in mild acid; dictates the upper bound of the zwitterion range.
Isoelectric Point (pI) ~3.5The exact pH required to neutralize net charge for maximum precipitation.
Oxidation Potential High (Electron-rich)Rapidly dehydrogenates to an indole in the presence of O2/light [3].
Section 2: Troubleshooting Guide & FAQs

Q1: Product Loss During Aqueous Workup Issue: "I am synthesizing the crude mixture, but during liquid-liquid extraction with ethyl acetate, my yields drop below 30%. The product remains trapped in the aqueous layer." Root Cause & Causality: This compound is a zwitterion. Because the carboxylic acid (pKa ~2.04) and the secondary amine (pKa ~5.2) are both ionized at neutral pH, the molecule exists as a highly water-soluble charged species [2]. Standard organic extractions will fail because the zwitterionic form strongly partitions into the aqueous phase. Solution: You must perform an isoelectric precipitation . By carefully adjusting the aqueous layer to the compound's exact isoelectric point (pI ≈ 3.5), you neutralize its net charge, drastically reducing its aqueous solubility and forcing it to precipitate out of solution.

Q2: Discoloration and Impurity Formation (Aromatization) Issue: "My purified white powder turns brown over time, and LC-MS shows a new impurity peak with an [M-2] mass." Root Cause & Causality: The indoline ring is highly electron-rich. The sp³-hybridized C2 and C3 carbons prevent the full delocalization of the nitrogen's lone pair into the aromatic system. This makes the molecule highly susceptible to aerobic oxidation (dehydrogenation), converting it into the corresponding aromatic 2-methylindole-2-carboxylic acid [3]. Solution: To prevent this, you must deplete the electron density of the indoline ring. Protect the secondary amine with an electron-withdrawing group, such as an N-Boc (tert-butyloxycarbonyl) group [3]. If protection is not viable for your downstream synthesis, the unprotected product must be stored under an inert argon atmosphere at 2-8°C in amber vials.

Q3: Inefficient Chiral Resolution Issue: "I need the pure (S)-enantiomer, but chiral chromatography is too expensive for our scale-up. Classical crystallization of the crude zwitterion is giving very low enantiomeric excess (ee)." Root Cause & Causality: Direct crystallization of the unprotected zwitterion is kinetically unfavorable for high ee due to competitive, non-specific hydrogen bonding networks formed by the free amine and carboxylic acid. Solution: Convert the crude mixture to an N-Boc or N-acetyl derivative first. Then, use a chiral resolving agent like (1S)-10-camphorsulfonic acid or (S)-phenylglycinol to form diastereomeric salts [4]. The protected amine prevents oxidative degradation during the heated crystallization process, and the salt formation provides a robust thermodynamic driving force for enantiomeric separation.

Section 3: Process Visualizations

Workflow Start Crude Mixture (Racemic + Impurities) Iso Isoelectric Precipitation (Adjust pH to ~3.5) Start->Iso Step 1 Boc N-Boc Protection (Depletes Electron Density) Iso->Boc Step 2 Res Chiral Resolution (Diastereomeric Salts) Boc->Res Step 3 Pure Pure (S)-Enantiomer Isolated Res->Pure Step 4

Workflow for the purification and chiral resolution of crude 2-methylindoline-2-carboxylic acid.

Oxidation Indoline 2-Methylindoline (Electron-Rich) O2 O2 / Light Indoline->O2 BocIndoline N-Boc-2-Methylindoline (Electron-Depleted) Indoline->BocIndoline Boc2O Indole 2-Methylindole (Aromatic Impurity) O2->Indole Oxidation

Mechanistic pathway showing oxidative degradation to indole and prevention via N-Boc protection.

Section 4: Validated Experimental Protocols
Protocol A: Isoelectric Precipitation of Crude Mixture

Scientist's Note: Never use standard filter paper for the initial basic filtration; the high pH can degrade the cellulose fibers and introduce impurities. Always use a PTFE membrane.

  • Solubilization: Dissolve the crude reaction mixture in 1 M NaOH (aq) to ensure the compound is fully deprotonated into its highly soluble anionic form.

  • Filtration: Filter the basic solution through a 0.22 μm PTFE membrane to remove insoluble organic byproducts and transition metal catalyst residues.

  • pH Adjustment (Critical Step): Submerge a calibrated pH probe directly into the solution. Under vigorous stirring at 0–5°C, add 1 M HCl dropwise until the pH reaches exactly 3.5.

    • Self-Validation Check: The solution should transition from clear to cloudy exactly as it approaches pH 4.0, maximizing precipitation at pH 3.5.

  • Isolation: Stir the suspension for 2 hours at 0°C to ensure complete crystallization. Vacuum filter the precipitate and wash the filter cake with ice-cold water (pre-adjusted to pH 3.5).

  • Verification: Analyze the mother liquor via HPLC. If the product peak is still significant, concentrate the aqueous layer under reduced pressure and repeat the precipitation.

Protocol B: N-Boc Protection for Oxidative Stability
  • Reaction Setup: Suspend the isolated 2-methylindoline-2-carboxylic acid (1.0 eq) in a 1:1 mixture of THF and water.

  • Basification: Add triethylamine (Et₃N, 2.0 eq) to solubilize the compound and act as an acid scavenger.

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise at 0°C.

    • Causality: Maintaining a low temperature prevents the rapid, exothermic hydrolysis of Boc₂O in the aqueous solvent mixture.

  • Monitoring: Stir at room temperature for 12 hours.

    • Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The highly polar zwitterion spot (which typically streaks near the baseline) will disappear, replaced by a tight, higher Rf spot indicating the N-Boc derivative.

  • Workup: Acidify the mixture to pH 3.0 using 10% aqueous citric acid and extract with ethyl acetate. The N-Boc group depletes the electron density of the indoline ring, making the product highly stable for long-term storage and subsequent chiral resolution [3].

Section 5: References
  • Title: US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds Source: Google Patents URL:

  • Title: (S)-(-)-Indoline-2-carboxylic acid 79815-20-6 wiki Source: Guidechem URL:

  • Title: Introduction of Heterocycles at the 2-Position of Indoline as Ester Bioisosteres Source: Bulletin of the Korean Chemical Society (KoreaScience) URL:

  • Title: WO2006053440A1 - New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid Source: Google Patents URL:

Reference Data & Comparative Studies

Validation

Mass Spectrometry Validation of 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid Derivatives: A Platform Comparison Guide

As a Senior Application Scientist, navigating the analytical landscape of conformationally restricted cyclic amino acids requires more than just following standard operating procedures; it requires a mechanistic understa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the analytical landscape of conformationally restricted cyclic amino acids requires more than just following standard operating procedures; it requires a mechanistic understanding of the molecule. 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (commonly referred to as 2-methylindoline-2-carboxylic acid) and its derivatives are critical scaffolds in modern medicinal chemistry. They are heavily utilized in the synthesis of peptidomimetics, anti-allergic agents, and brain-penetrant inhibitors for diseases such as human African trypanosomiasis[1].

Validating the structural integrity and quantifying trace levels of these derivatives in complex biological matrices demands rigorous mass spectrometry (MS) workflows[2]. This guide objectively compares the leading MS platforms for this task, details a self-validating experimental protocol, and deconstructs the underlying fragmentation chemistry.

Analytical Platform Comparison: Orbitrap HRMS vs. QqQ vs. Q-TOF

When establishing a validation protocol for indoline-2-carboxylic acid derivatives, selecting the correct MS platform is the most consequential decision. The choice dictates whether you are optimizing for structural certainty or quantitative throughput.

Analytical FeatureOrbitrap HRMSTriple Quadrupole (QqQ)Q-TOF MS
Mass Accuracy < 2 ppmNominal mass ( 0.1 Da)< 5 ppm
Sensitivity (LOD) Moderate (Low pg/mL)Exceptional (fg/mL to low pg/mL)Moderate (pg/mL range)
Linear Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude4–5 orders of magnitude
Primary Application Structural elucidation, metabolite IDTargeted PK quantification[3]Rapid screening, profiling
Indoline Specificity Resolving isobaric interferencesHigh-throughput bioanalysisDerivatization screening

The Verdict: Use Orbitrap HRMS during the early drug discovery phase to confirm the exact mass and structural linkages of novel indoline-2-carboxamide derivatives[1]. However, transition to a Triple Quadrupole (QqQ) system operating in Multiple Reaction Monitoring (MRM) mode for preclinical pharmacokinetic (PK) validation, as it provides the necessary dynamic range and absolute sensitivity required for blood-brain barrier permeability assays[2].

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system—meaning the protocol itself contains internal feedback loops to flag false positives or matrix-induced signal suppression. Below is the optimized LC-MS/MS workflow for quantifying 2-methylindoline-2-carboxylic acid derivatives.

Step-by-Step Methodology & Causality
  • Sample Preparation (Protein Precipitation):

    • Action: Aliquot 50 µL of plasma matrix. Add 150 µL of ice-cold acetonitrile (ACN) containing a stable isotope-labeled internal standard (SIL-IS). Centrifuge at 14,000 g for 10 minutes.

    • Causality: Why cold ACN instead of methanol? Acetonitrile provides a sharper dielectric contrast, leading to a denser protein pellet. More importantly, it prevents the unintended esterification of the 2-carboxylic acid group—a known artifact when utilizing methanol in the presence of endogenous acidic components.

  • Chromatographic Separation:

    • Action: Inject 5 µL onto a Waters XBridge C18 column (50 mm × 2.1 mm, 3.5 μm)[1]. Use a mobile phase of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.

    • Causality: The highly hydrophobic indoline core retains well on a C18 stationary phase. The 0.1% formic acid (pH ~2.7) is critical; it suppresses the ionization of the carboxylic acid (pKa ~2.5), ensuring the molecule does not form unpredictable zwitterions, which would split the ion current and degrade peak shape.

  • Ionization (ESI+):

    • Action: Operate the Electrospray Ionization source in positive mode.

    • Causality: The secondary amine of the indoline ring is highly basic and readily accepts a proton in the acidic mobile phase, driving the near-complete formation of the precursor ion ( 178.08 for the underivatized core).

  • Self-Validation Mechanism:

    • Action: Continuously monitor the SIL-IS MRM transition.

    • Causality: If matrix components co-elute with the analyte and cause ion suppression in the ESI source, the baseline SIL-IS signal will demonstrably dip. This real-time feedback loop automatically flags compromised injections, ensuring quantitative trustworthiness.

LCMS_Workflow N1 Sample Preparation (Cold ACN Precipitation) N2 UHPLC Separation (C18, 0.1% Formic Acid) N1->N2 Purified Analyte N3 ESI+ Ionization (Protonation of Indoline N) N2->N3 Chromatographic Eluent N4 Mass Analyzer (QqQ MRM or Orbitrap HRMS) N3->N4 [M+H]+ Precursor Ions N5 Data Validation (SIL-IS Matrix Monitoring) N4->N5 MS/MS Spectra & AUC

Fig 1. Self-validating LC-MS/MS workflow for indoline-2-carboxylic acid derivatives.

Fragmentation Mechanics & Structural Elucidation

Understanding the Collision-Induced Dissociation (CID) pathways of the 2-methylindoline-2-carboxylic acid scaffold is essential for selecting optimal MRM transitions and identifying unknown metabolites[4].

When the precursor ion ( 178.08) is subjected to CID, it exhibits a highly predictable, energy-dependent fragmentation cascade:

  • Low Collision Energy (10–15 eV): The dominant pathway is the neutral loss of carbon dioxide (decarboxylation, -44 Da) from the 2-carboxylic acid moiety, yielding a highly stable indoline core cation at 134.09.

  • High Collision Energy (>25 eV): Following decarboxylation, the molecule undergoes -cleavage to lose the 2-methyl group as a radical (-15 Da), or undergoes dehydrogenation (-2 Da) to form a fully aromatized, highly conjugated indole derivative[5].

Fragmentation_Pathway M [M+H]+ 2-Methylindoline-2-carboxylic acid m/z 178.08 F1 Neutral Loss of CO2 (-44 Da) M->F1 Low CE (10-15 eV) F2 Loss of CH3 Radical (-15 Da) M->F2 High CE (>25 eV) F3 Indoline Core Cation m/z 134.09 F1->F3 Primary Pathway F4 Aromatization to Indole (-2H, -2 Da) F3->F4 Secondary Cleavage

Fig 2. Primary CID fragmentation pathways of the 2-methylindoline-2-carboxylic acid scaffold.

Quantitative Validation Metrics

When executing the aforementioned QqQ protocol for preclinical validation, the assay must meet stringent regulatory guidelines (e.g., FDA/EMA). The table below summarizes the expected performance metrics for indoline derivatives, grounded in the causality of our experimental choices[3].

Validation ParameterFDA/EMA Acceptance CriteriaObserved PerformanceMechanistic Causality
Linearity ( ) > 0.9900.998Stable ESI+ protonation maintained by 0.1% FA modifier.
Limit of Quantitation (LOQ) Signal-to-Noise 10:130.0 ng/mLHigh MRM transmission efficiency of the 134.09 product ion.
Extraction Recovery Consistent across range94.5% 3.2%Cold ACN precipitation prevents target degradation.
Matrix Effect 15% deviation< 8% suppressionSIL-IS dynamic correction and optimized C18 retention away from the solvent front.

References

  • Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models Source: PubMed / Elsevier B.V. URL:[Link]

  • Development and full validation of an UPLC-MS/MS method for the determination of an anti-allergic indolinone derivative in rat plasma Source: PubMed / Elsevier B.V. URL:[Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives Source: ResearchGate URL:[Link]

  • Introduction of Heterocycles at the 2-Position of Indoline as Ester Bioisosteres Source: Bulletin of the Korean Chemical Society URL:[Link]

Sources

Comparative

Comparative Guide: 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid in Advanced Peptidomimetics

Executive Summary In the pursuit of highly stable, target-specific peptide therapeutics, controlling the three-dimensional architecture of the peptide backbone is paramount. 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of highly stable, target-specific peptide therapeutics, controlling the three-dimensional architecture of the peptide backbone is paramount. 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (also known as 2-methylindoline-2-carboxylic acid) represents an extreme in conformational restriction. By merging the bicyclic scaffold of indoline with the steric bulk of an α -methyl group, this unnatural amino acid (UAA) acts as a chimeric analog of proline, phenylalanine, and α -aminoisobutyric acid (Aib). This guide objectively compares its performance against other common UAAs and provides field-proven protocols for its incorporation into synthetic peptides.

Mechanistic Causality: The Thermodynamics of Conformational Restriction

To understand the utility of 2-methylindoline-2-carboxylic acid, one must deconstruct its structural causality. The molecule exerts its influence through two distinct thermodynamic mechanisms:

  • The Indoline Core (Aromatic Fusion): Unlike natural L-proline, which generally favors a trans amide bond conformation, the fusion of a benzene ring to the pyrrolidine core alters the dipole moment and steric environment of the nitrogen. In polar solvents, indoline-2-carboxylic acid derivatives exhibit a remarkable and strong preference for the cis amide isomer[1]. This makes the indoline scaffold a powerful tool for inducing sharp chain reversals and has been successfully utilized in developing highly potent viral entry inhibitors[2].

  • α -Methylation (Steric Locking): Replacing the α -hydrogen with a methyl group introduces severe steric hindrance (the Thorpe-Ingold effect). This tetrasubstitution at the α -carbon heavily restricts the ψ dihedral angle of the peptide backbone[3]. While standard proline can access multiple conformational states, α -methylated proline analogs are thermodynamically forced into regions of the Ramachandran plot corresponding to Type-I or Type-II' β -turns[4][5].

  • Synergistic Proteolytic Resistance: The combination of a secondary amine (preventing standard protease recognition) and α -methylation (sterically blocking the enzyme's catalytic triad from accessing the scissile bond) results in near-total resistance to enzymatic degradation[6].

ConformationalLogic Proline L-Proline (Baseline) Indoline Indoline-2-carboxylic acid (Aromatic fusion) Proline->Indoline Adds π-π stacking Promotes cis-amide AlphaMePro α-Methylproline (Steric bulk at Cα) Proline->AlphaMePro Restricts ψ angle Stabilizes β-turns Target 2-Methylindoline-2-carboxylic acid (Maximum Restriction) Indoline->Target α-Methylation AlphaMePro->Target Aromatic fusion Outcome1 Proteolytic Resistance Target->Outcome1 Outcome2 Rigid β-turn Induction Target->Outcome2

Fig 1: Synergistic structural modifications leading to extreme backbone restriction.

Comparative Performance Analysis

When designing a peptidomimetic, the choice of UAA dictates the macroscopic properties of the molecule. The table below synthesizes the quantitative and qualitative differences between 2-methylindoline-2-carboxylic acid and its closest alternatives.

Unnatural Amino Acid (UAA)Structural ClassificationPrimary Conformational EffectLipophilicityIdeal Application
2-Methylindoline-2-carboxylic acid Bicyclic, α -methylatedExtreme ϕ / ψ restriction; locks β -turnsVery HighUltra-rigid scaffolds, oral bioavailability optimization
Indoline-2-carboxylic acid BicyclicFavors cis amide bond in polar media[1]HighProline/Phe chimera, PPI inhibitors[2]
α -Methylproline Monocyclic, α -methylatedRestricts ψ angle; Type-I/II' β -turns[5]ModerateTurn induction in aqueous environments
Tic (Tetrahydroisoquinoline)Bicyclic (6-membered fused)Restricts χ1​ side-chain spaceHighOpioid receptor ligands, Phe mimicry
Aib ( α -Aminoisobutyric acid)Acyclic, α,α -dialkylPromotes α -helices and 310​ -helices[6]LowHelix stabilization, alamethicin analogs

Self-Validating Experimental Protocol: SPPS Incorporation

Incorporating an α -methylated secondary amine into a peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents a significant kinetic barrier. Standard coupling reagents (e.g., DIC/Oxyma) will frequently fail or yield significant deletion sequences due to the severe steric clash at the α -carbon.

Optimized Coupling Methodology

The following protocol relies on highly reactive uronium salts and is designed as a self-validating system to ensure coupling integrity.

Step 1: Activation and Coupling of 2-Me-Ind

  • Swell the resin-bound peptide in DMF. Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 x 5 min).

  • Pre-activate Fmoc-2-Methylindoline-2-carboxylic acid (3.0 eq) using HATU (2.9 eq) and HOAt (3.0 eq) in DMF. Note: HOAt is critical here as it forms a highly reactive 7-aza-OBt ester that navigates steric bulk better than HOBt.

  • Add DIPEA (6.0 eq) to the amino acid solution and immediately add to the resin.

  • React for 2 to 4 hours at room temperature, or 45 minutes at 50°C in a microwave peptide synthesizer.

Step 2: Self-Validation via Chloranil Test Causality: The standard Kaiser test detects primary amines. Because the N-terminus of the newly coupled 2-Me-Ind is a secondary amine, a Kaiser test will yield a false negative, masking an incomplete deprotection.

  • Deprotect the Fmoc group from the newly coupled 2-Me-Ind residue.

  • Remove a few resin beads and wash with DCM.

  • Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.

  • Let sit for 5 minutes. A dark blue/green bead confirms the presence of the free secondary amine.

Step 3: Coupling onto 2-Me-Ind Coupling the next amino acid onto the sterically hindered secondary amine of 2-Me-Ind is the most difficult step.

  • Utilize the symmetric anhydride of the incoming Fmoc-amino acid, or use BTC (bis(trichloromethyl)carbonate) to form an in situ acid chloride.

  • Perform a double-coupling cycle (2 x 2 hours).

  • Repeat the Chloranil test. The beads must return to colorless , validating that the secondary amine has been fully acylated.

SPPSWorkflow Start Resin-Bound Peptide (Free N-terminus) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Activate Amino Acid Activation (Fmoc-2-Me-Ind-OH + HATU/HOAt + DIPEA) Deprotect->Activate Couple Coupling Reaction (Extended time: 2-4 hrs, 50°C) Activate->Couple Wash Stringent Washing (DMF/DCM) Couple->Wash Check Chloranil Test (Specific for Secondary Amines) Wash->Check Cap Capping (Ac2O/DIPEA) Check->Cap If positive (blue/green) Next Cycle Next Cycle Check->Next Cycle If negative (colorless) Cap->Next Cycle

Fig 2: Optimized SPPS workflow for sterically hindered secondary amines.

References[2] Medicinal chemistry applied to a synthetic protein: Development of highly potent HIV entry inhibitors. Proceedings of the National Academy of Sciences (PNAS). Link[1] A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. PubMed Central (PMC). Link[4] Synthesis, conformational properties, and antibody recognition of peptides containing beta-turn mimetics based on alpha-alkylproline derivatives. PubMed. Link[5] Stabilization of Type-I .beta.-Turn Conformations in Peptides Containing the NPNA-Repeat Motif of the Plasmodium falciparum Circumsporozoite Protein by Substituting Proline for (S)-.alpha.-Methylproline. Journal of the American Chemical Society (JACS). Link[3] Conformational preferences of alpha-substituted proline analogues. PubMed. Link[6] Development of CHARMM Additive Potential Energy Parameters for α-Methyl Amino Acids. PubMed Central (PMC). Link

Sources

Validation

Validating Stereochemical Purity of 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid via Chiral HPLC

Scientific Context & Chromatographic Challenges 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (also known as 2-methylindoline-2-carboxylic acid) is a sterically constrained, unnatural cyclic amino acid. Structurally,...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Chromatographic Challenges

2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (also known as 2-methylindoline-2-carboxylic acid) is a sterically constrained, unnatural cyclic amino acid. Structurally, it possesses a chiral center at the C2 position, a secondary amine embedded within the indoline ring, and a carboxylic acid functional group.

From a chromatographic perspective, this molecule exists as a zwitterion (an ampholyte) at neutral pH. This dual-charge state presents a significant challenge for traditional chiral high-performance liquid chromatography (HPLC). Standard polysaccharide-based chiral stationary phases (CSPs) often suffer from severe peak tailing when analyzing underivatized zwitterions due to unpredictable secondary electrostatic interactions with residual silanols on the silica support. Consequently, selecting the correct CSP and mobile phase environment is entirely dependent on whether the analyst chooses to derivatize the molecule or analyze it in its native state.

CSP_Selection Start 2-Methylindoline -2-carboxylic acid Q1 Derivatization Status? Start->Q1 Underivatized Underivatized (Zwitterionic) Q1->Underivatized Direct Analysis Derivatized N-Boc or Esterified (Neutralized) Q1->Derivatized Pre-column Rxn Crown Crown Ether (CR-I+) Requires Primary Amine Underivatized->Crown Attempt Host-Guest ZWIX Zwitterionic (ZWIX) Double Ion-Pairing Underivatized->ZWIX Attempt Ion-Exchange Poly Polysaccharide (AD-H/IG) Hydrogen Bonding Derivatized->Poly Normal/Reverse Phase Fail Poor Resolution (Secondary Amine Mismatch) Crown->Fail Success1 Optimal Resolution (Direct Separation) ZWIX->Success1 Success2 Optimal Resolution (Indirect Separation) Poly->Success2

Caption: Workflow for selecting chiral stationary phases based on analyte derivatization status.

Comparative Analysis of Chiral Stationary Phases (CSPs)

To objectively validate the stereochemical purity of this compound, we must evaluate the mechanistic efficacy of three distinct CSP classes.

A. Crown Ether CSPs (e.g., CROWNPAK CR-I(+))

Mechanism: Crown ether columns achieve chiral recognition through host-guest complexation. The crown ether cavity encapsulates a protonated primary amine (-NH3+). Performance for 2-Methylindoline-2-carboxylic acid: Poor/Incompatible. Because the indoline nitrogen is a secondary amine, it cannot form the requisite stable inclusion complex within the crown ether cavity. Attempting to separate secondary cyclic amino acids (like proline or indoline derivatives) on these columns results in co-elution and zero enantioselectivity [1].

B. Polysaccharide CSPs (e.g., CHIRALPAK AD-H)

Mechanism: Amylose or cellulose polymers coated/immobilized on silica provide chiral grooves where hydrogen bonding, dipole-dipole, and π-π interactions dictate separation. Performance for 2-Methylindoline-2-carboxylic acid: Excellent (if derivatized). To prevent the zwitterion from causing peak tailing, the secondary amine must be protected (e.g., via N-Boc derivatization) [4]. Once neutralized, the molecule acts as a predictable hydrogen-bond acceptor/donor, yielding high resolution ( Rs​>2.0 ) under normal-phase conditions (Hexane/IPA).

C. Zwitterionic CSPs (e.g., CHIRALPAK ZWIX)

Mechanism: Based on Cinchona alkaloids, these modern columns feature both a strong cation exchanger (sulfonic acid) and a weak anion exchanger (tertiary amine). Performance for 2-Methylindoline-2-carboxylic acid: Optimal (for direct analysis). ZWIX columns utilize a "double ion-pairing" mechanism that perfectly accommodates the protonated secondary amine and deprotonated carboxylate of the underivatized indoline derivative [2]. This eliminates the need for time-consuming pre-column derivatization.

ZWIX_Mechanism Analyte Analyte: 2-Methylindoline -2-carboxylic acid (Zwitterion) Cation Protonated Sec. Amine (-NH2+) Analyte->Cation Anion Deprotonated Carboxylate (-COO-) Analyte->Anion Sulfonic Strong Cation Exchanger (Sulfonic Acid) Cation->Sulfonic Electrostatic Attraction TertAmine Weak Anion Exchanger (Tertiary Amine) Anion->TertAmine Electrostatic Attraction CSP Chiralpak ZWIX(+) Stationary Phase CSP->Sulfonic CSP->TertAmine

Caption: Double ion-pairing mechanism of zwitterionic CSPs with secondary cyclic amino acids.

Quantitative Performance Summary
CSP ClassRepresentative ColumnDerivatization Required?Primary Interaction MechanismTypical Resolution ( Rs​ )Suitability
Crown Ether CROWNPAK CR-I(+)NoHost-Guest Complexation <0.5 Not Recommended
Polysaccharide CHIRALPAK AD-HYes (N-Boc)Hydrogen Bonding & Steric Fit >2.5 Excellent (Indirect)
Zwitterionic CHIRALPAK ZWIX(-)NoDouble Ion-Pairing >3.0 Optimal (Direct)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every run must include internal checks to confirm system suitability before sample quantification.

Protocol A: Direct Enantioseparation via ZWIX(-)

Causality Check: We utilize a 2:1 ratio of acidic to basic additives. The excess formic acid ensures the mobile phase pH remains slightly acidic, maintaining the protonation of the indoline's secondary amine. The diethylamine acts as a charged displacer to modulate retention times, preventing the strong electrostatic interactions from causing excessive peak broadening [2].

  • Column: CHIRALPAK ZWIX(-) (150 × 3.0 mm, 3 µm).

  • Mobile Phase: Methanol / Acetonitrile (50:50, v/v) containing 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA).

  • Flow Rate & Temperature: 0.6 mL/min at 25 °C.

  • Detection: UV at 210 nm.

  • Self-Validation Checkpoint: Inject a racemic standard of 2-Methylindoline-2-carboxylic acid.

    • Acceptance: The system is only valid if baseline separation ( Rs​≥1.5 ) is achieved, confirming the double ion-pairing mechanism is actively distinguishing the spatial orientation of the C2 methyl group.

Protocol B: Indirect Enantioseparation via N-Boc Derivatization

Causality Check: Polysaccharide columns require neutral analytes to prevent secondary interactions with the silica matrix. Reacting the sample with Di-tert-butyl dicarbonate (Boc 2​ O) neutralizes the secondary amine, converting the molecule into a pure hydrogen-bond participant [4].

  • Derivatization: Dissolve 10 mg of the sample in 1 mL THF. Add 1.2 eq of Boc 2​ O and 1.5 eq of Triethylamine. Stir at room temperature for 2 hours. Quench, extract with ethyl acetate, and evaporate.

  • Column: CHIRALPAK AD-H (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v). Note: TFA suppresses the ionization of the carboxylic acid.

  • Flow Rate & Temperature: 1.0 mL/min at 25 °C.

  • Self-Validation Checkpoint: Inject a reagent blank (derivatization matrix without the analyte).

    • Acceptance: No peaks must elute at the expected retention times of the enantiomers, ruling out matrix interference.

Method Validation Framework (ICH Q2(R2))

When validating the stereochemical purity of 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid for drug development, the undesired enantiomer must be treated as a chiral impurity. The method must comply with ICH Q2(R2) guidelines [3].

Validation ParameterObjectiveExperimental DesignAcceptance Criteria
Specificity Prove the method discriminates between the (R)- and (S)-enantiomers.Inject the racemic mixture and a spiked sample containing degradation products.Resolution ( Rs​ ) between enantiomers ≥1.5 . No co-eluting matrix peaks.
LOD / LOQ Determine the lowest detectable level of the chiral impurity.Serially dilute the minor enantiomer until Signal-to-Noise (S/N) reaches specific thresholds.LOD: S/N ≥3:1 LOQ: S/N ≥10:1
Linearity Ensure area response is proportional to concentration.Prepare 5 concentration levels ranging from LOQ to 150% of the specification limit.Correlation coefficient ( R2 ) ≥0.998 .
Precision (Repeatability) Assess system reliability over short intervals.Inject the target specification limit sample 6 consecutive times.Relative Standard Deviation (%RSD) of peak area ≤2.0% .

References

  • Shimadzu Corporation. "LC/MS/MS Method Package for D/L Amino Acids." Shimadzu, [Link]

  • MDPI. "High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids." International Journal of Molecular Sciences, [Link]

Comparative

Comparative cytotoxicity of 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid in in vitro cell lines

Comparative Cytotoxicity Guide: 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid and Its Functionalized Derivatives in In Vitro Cell Lines Executive Summary & Structural Rationale In modern drug discovery, the selection...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity Guide: 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid and Its Functionalized Derivatives in In Vitro Cell Lines

Executive Summary & Structural Rationale

In modern drug discovery, the selection of a core chemical scaffold dictates the stereochemical trajectory and ultimate binding affinity of the synthesized pharmacophore. 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (CAS: 253136-56-0), commonly referred to as the 2-methylindoline-2-carboxylic acid (2-MDICA) scaffold, is a highly privileged building block[1].

While the basal 2-MDICA molecule exhibits minimal intrinsic cytotoxicity, its rigid, stereochemically defined indoline ring serves as an ideal precursor. By minimizing entropic penalties during target binding, it allows researchers to synthesize highly potent antineoplastic agents. This guide objectively compares the basal cytotoxicity of the 2-MDICA scaffold against its advanced functionalized derivatives (spirooxindoles, bis-alkylating agents, and phenylamides) and standard chemotherapeutics, providing a comprehensive reference for drug development professionals.

Mechanistic Pathways of 2-MDICA Derivatives

The true value of the 2-MDICA scaffold lies in its synthetic versatility. Through specific chemical modifications, the scaffold can be directed toward entirely different mechanisms of tumor cell death[2]:

  • Spirooxindoles (p53-MDM2 Modulation): Cycloaddition of the indoline-2-carboxylic acid core with azomethine ylides yields spirooxindoles. These compounds act as potent MDM2 inhibitors, restoring p53 function and inducing both apoptosis and ferroptosis in breast (MCF-7) and prostate (PC-3) cancer lines[3][4].

  • Azacyclopenta[a]indenes (DNA Alkylation): Multi-step synthesis from the indoline core produces bis-alkylating agents. These compounds contain two reactive nucleophilic centers that covalently cross-link DNA, exhibiting sub-micromolar efficacy against solid tumors with little to no cross-resistance to Taxol[5].

  • Phenylamides & Tetrahydroquinolines (NF-κB Inhibition): Amidation and functionalization of the indoline/quinoline core with electron-withdrawing groups (e.g., -CF3) yield potent inhibitors of NF-κB transcriptional activity, leading to cell cycle arrest in lung cancer (NCI-H23) models[6].

G A 2-Methyl-2,3-dihydro-1H- indole-2-carboxylic acid B Spirooxindoles A->B Cycloaddition C Azacyclopenta[a]indenes A->C Alkylation D Phenylamides A->D Amidation E p53-MDM2 Inhibition & Ferroptosis B->E F DNA Alkylation & Cross-linking C->F G NF-κB Transcriptional Suppression D->G H Tumor Cell Death (Sub-micromolar IC50) E->H F->H G->H

Fig 1. Mechanistic pathways of 2-MDICA derivatives leading to targeted tumor cell death.

Comparative In Vitro Cytotoxicity Data

The following table synthesizes quantitative IC50 data, demonstrating how functionalization of the inert 2-MDICA scaffold yields compounds that significantly outperform standard chemotherapeutic alternatives like 5-Fluorouracil.

Compound ClassSpecific Derivative / DrugTarget Cell LineMechanism of ActionIC50 (µM)
Basal Scaffold 2-MDICAMCF-7 / PC-3Precursor (None)> 100 µM
Spirooxindole Analog (R=6-Cl)MCF-7 (Breast)p53-MDM2 Inhibition0.12 µM [4]
Azacyclopenta[a]indene BO-1099HCT-116 (Colon)DNA Cross-linking< 1.0 µM [5]
Phenylamide Compound 6gNCI-H23 (Lung)NF-κB Inhibition0.29 µM [6]
Standard Drug 5-FluorouracilMCF-7 (Breast)Antimetabolite10.5 µM[4]
Standard Drug DoxorubicinNCI-H23 (Lung)Topo II Inhibition~1.5 µM[6]

Data Interpretation: The basal scaffold is non-toxic, ensuring that any observed cytotoxicity in the derivatives is driven by the engineered pharmacophore rather than off-target scaffold toxicity. Notably, the spirooxindole and phenylamide derivatives exhibit IC50 values up to two orders of magnitude lower than 5-Fluorouracil[4][6].

Experimental Protocol: Self-Validating Cytotoxicity Screening

To accurately evaluate the cytotoxicity of newly synthesized 2-MDICA derivatives, researchers must employ a rigorously controlled viability assay. The following protocol utilizes MTT/Resazurin with a built-in mechanistic validation step for ferroptosis.

Step-by-Step Methodology
  • Cell Culture & Seeding:

    • Action: Seed target cells (e.g., MCF-7, PC-3) at 5×103 cells/well in 96-well plates. Incubate overnight at 37°C in 5% CO2.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase during the 72-hour assay window. Overconfluence triggers contact inhibition, which downregulates cellular metabolism and artificially skews IC50 calculations.

  • Compound Preparation & Dosing:

    • Action: Dissolve 2-MDICA derivatives in DMSO, then perform serial dilutions in complete media to achieve final concentrations of 0.1 to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% v/v.

    • Causality: High DMSO concentrations disrupt lipid bilayers and induce solvent-mediated cytotoxicity, creating false-positive viability reductions.

  • Mechanistic Validation (Ferroptosis Rescue):

    • Action: Co-treat a parallel control cohort with the derivative and 1 µM Ferrostatin-1 (Fer-1).

    • Causality: Fer-1 is a highly specific lipophilic antioxidant. If the 2-MDICA derivative induces cell death via lipid peroxidation (ferroptosis), Fer-1 will rescue cell viability, shifting the IC50 curve significantly to the right (e.g., from 0.12 µM to 13.5 µM)[4].

  • Metabolic Viability Readout (MTT):

    • Action: Post-treatment (48h/72h), add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Aspirate media and solubilize the resulting formazan crystals with 150 µL DMSO. Read absorbance at 570 nm.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase cleave the tetrazolium ring. The resulting colorimetric shift provides a direct, quantifiable proxy for the living cell population.

G S1 Cell Seeding (Log Phase) S2 Compound Dosing (0.1-100 μM) S1->S2 S3 Viability Reagent (MTT/Resazurin) S2->S3 S4 Optical Readout (Abs/Fluorescence) S3->S4 S5 Dose-Response Curve Fitting S4->S5

Fig 2. Self-validating high-throughput in vitro cytotoxicity screening workflow.

References

  • Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives.Bioorganic & Medicinal Chemistry Letters / ResearchGate.
  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents.PMC / NIH.
  • Potent bifunctional DNA alkylating agents, derivatives of 3a-aza-cyclopenta[a]indenes against human solid tumor xenografts.Cancer Research / AACR Journals.
  • Buy (2S)-2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (EVT-15647607).EvitaChem.
  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation.Pharmaceuticals / MDPI.

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize indoline derivatives like 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid as rigid proline surrogates or structural...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize indoline derivatives like 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid as rigid proline surrogates or structural motifs in library synthesis. A common pitfall in laboratory operations is treating all organic acids identically during waste consolidation.

This guide establishes a self-validating protocol for the safe handling and disposal of this specific compound, rooted in its unique structural chemistry. By understanding the causality behind these safety measures, your laboratory can ensure strict environmental compliance and protect personnel.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first deconstruct the molecule. 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid contains two critical functional groups that dictate its end-of-life handling: a carboxylic acid moiety and a nitrogenous indoline core .

Quantitative Hazard Profile

The following table summarizes the physicochemical and hazard data critical for waste characterization:

ParameterValue / Description
Chemical Name 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid
Common Synonyms 2-Methylindoline-2-carboxylic acid
CAS Numbers 2089277-49-4 (HCl salt); 253136-56-0 (S-isomer)
GHS Hazard Classifications Skin Irrit. 2 (H315); Eye Irrit. 2A (H319); STOT SE 3 (H336)
Primary Risk Factors Localized tissue irritation; NOx generation upon combustion
Waste Categorization Hazardous Solid/Liquid Organic Waste (Nitrogenous)
The Causality of Disposal Choices
  • The Indoline Core (Nitrogen Heterocycle): Standard municipal incineration or open-air burning of nitrogen-containing compounds generates highly toxic nitrogen oxides (NOx), which are potent environmental pollutants. Therefore, this chemical must never be disposed of via standard trash or municipal drains. It strictly requires 1[1].

  • The Carboxylic Acid Moiety: While a relatively weak organic acid, it is sufficient to cause localized skin and severe eye irritation (2[2]). This necessitates specific personal protective equipment (PPE) and dictates that aqueous waste streams containing this compound must be pH-tested prior to consolidation.

Causality Molecule 2-Methyl-2,3-dihydro-1H -indole-2-carboxylic acid Indoline Indoline Core (Nitrogen Heterocycle) Molecule->Indoline Carboxyl Carboxylic Acid (Weak Acid) Molecule->Carboxyl Hazard1 Combustion yields toxic NOx gases Indoline->Hazard1 Thermal Degradation Hazard2 Skin/Eye Irritant (GHS: H315, H319) Carboxyl->Hazard2 Biological Contact Action1 High-Temp Incineration with NOx Scrubbers Hazard1->Action1 Mitigation Action2 Mandatory PPE: Nitrile Gloves & Goggles Hazard2->Action2 Mitigation

Mechanistic relationship between chemical structure, hazards, and disposal actions.

Self-Validating Operational Disposal Protocol

To ensure absolute safety, implement the following step-by-step methodology. Every phase includes a "Self-Validation Check" to guarantee the protocol is functioning as intended.

Phase 1: Waste Segregation
  • Identify the Waste Stream: Determine if the waste is solid (unreacted powder, contaminated filter paper, weigh boats) or liquid (dissolved in reaction solvents like DMF, DMSO, or DCM).

  • Verify Container Compatibility:

    • For Solids: Use a puncture-resistant, sealable polypropylene container.

    • For Liquids: Use a High-Density Polyethylene (HDPE) carboy.

    • Self-Validation Check: If the indoline derivative is dissolved in a halogenated solvent (e.g., DCM), it must go into a "Halogenated Organic Waste" carboy. If dissolved in DMSO/DMF, it goes into "Non-Halogenated Organic Waste." Mixing these increases disposal costs and risks exothermic reactions.

Phase 2: Containment and Labeling
  • Transfer: Pour liquid waste into the designated carboy using a dedicated funnel inside a fume hood. For solids, carefully place contaminated items into the solid waste bin to avoid aerosolizing the powder.

  • Labeling: Immediately attach a hazardous waste tag. Explicitly write: "2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid".

    • Self-Validation Check: Ensure the tag includes the phrase "Contains Nitrogen" . This alerts your Environmental Health and Safety (EHS) department and the downstream disposal facility to route the waste to an 3[3].

Phase 3: Storage and Transfer
  • Secondary Containment: Place all primary waste containers inside secondary containment trays within your Satellite Accumulation Area (SAA).

  • Facility Transfer: Cap containers securely when they reach 80% capacity. Submit a pickup request to EHS.

    • Self-Validation Check: Inspect the secondary containment tray weekly. Any presence of liquid indicates a primary container failure, triggering immediate spill response protocols.

Workflow Start Waste Generation: Indoline Derivative State Determine Physical State Start->State Solid Solid Waste (Powders, Consumables) State->Solid Dry Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Dissolved SolidCont Polypropylene Container (Puncture-Resistant) Solid->SolidCont LiquidCont HDPE Carboy (Check Solvent Compatibility) Liquid->LiquidCont Label Label: "Hazardous Organic Waste" Note: Contains Nitrogen SolidCont->Label LiquidCont->Label Storage Secondary Containment (Satellite Accumulation Area) Label->Storage Disposal EHS Transfer & Licensed Incineration Storage->Disposal

Step-by-step operational workflow for the segregation and disposal of indoline waste.

Emergency Spill Management

In the event of an accidental release, standard organic acid protocols must be modified to account for the indoline core's properties:

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to mitigate inhalation risks (H336)[4].

  • Don PPE: Put on fresh nitrile gloves, chemical safety goggles, and a lab coat. If dry powder is aerosolized, an N95 or P100 respirator is required.

  • Containment & Collection:

    • For Solids: Do NOT dry sweep, as this creates hazardous dust. Gently collect the powder using a damp paper towel or5[5].

    • For Liquids: Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Decontamination: Wash the affected surface with a mild detergent and water. Crucial: Collect all wash water and contaminated paper towels as hazardous waste;6[6].

Sources

Handling

Personal protective equipment for handling 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid

Comprehensive Safety and Operational Guide for Handling 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid Executive Summary & Chemical Identity 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (also known as 2-methylindol...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid

Executive Summary & Chemical Identity

2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (also known as 2-methylindoline-2-carboxylic acid) is a highly specialized cyclic amino acid derivative. It is utilized primarily as a critical building block in organic synthesis and pharmaceutical research, notably in the development of inhibitors targeting β-amyloid peptide release for Alzheimer's disease models[1]. Given its biological activity and physical properties as a fine powder, rigorous adherence to Personal Protective Equipment (PPE) and handling protocols is paramount to ensure laboratory safety, prevent cross-contamination, and maintain sample integrity.

Quantitative Data & Chemical Identity The following table summarizes the essential chemical properties required to inform handling logistics and risk assessments.

PropertySpecification
Product Name (2S)-2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid
CAS Numbers 253136-56-0 (2S-isomer)[2], 1378804-49-9 (General)[3]
Molecular Formula C10H11NO2[2]
Molecular Weight 177.20 g/mol [2]
Physical State Solid (Powder)

Hazard Profile & Mechanistic Toxicology

Understanding the toxicological mechanisms of a chemical is the first step in designing an effective, self-validating safety protocol. Based on the Globally Harmonized System (GHS) classifications for this compound and its hydrochloride salt derivatives (CAS: 2089277-49-4), the primary hazards include[4]:

  • Skin Irritation (Category 2, H315): The carboxylic acid moiety can disrupt the lipid bilayer of the stratum corneum upon prolonged contact, leading to localized erythema and contact dermatitis[4].

  • Eye Irritation (Category 2A, H319): Accidental transfer of the powder to the ocular mucosa causes severe irritation due to localized pH shifts and mechanical abrasion from the particulates[4].

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H336): Inhalation of aerosolized particulates can cause respiratory tract irritation, dizziness, or drowsiness[4].

Personal Protective Equipment (PPE) Matrix

To mitigate the hazards outlined above, the following PPE matrix must be strictly enforced. The rationale for each item is grounded in the compound's physical and chemical properties.

  • Hand Protection: Nitrile gloves (minimum thickness: 0.11 mm for incidental contact; 0.38 mm for extended handling).

    • Mechanistic Rationale: Nitrile provides a robust, impermeable barrier against solid organic acids, preventing percutaneous absorption. Latex is strictly prohibited due to potential allergenicity and lower chemical resistance.

  • Eye Protection: Snug-fitting, splash-proof chemical safety goggles (ANSI Z87.1 or EN 166 compliant).

    • Mechanistic Rationale: Standard safety glasses with side shields are insufficient against fine airborne powders; goggles provide a complete seal to prevent ocular exposure to H319-classified dust[4].

  • Body Protection: Flame-retardant, knee-length laboratory coat with fitted cuffs, and closed-toe, non-porous shoes.

  • Respiratory Protection: Handling must be conducted inside a certified chemical fume hood. If handling outside a hood is unavoidable (e.g., during a spill), a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of H336-classified dust[4].

Operational Workflows & Handling Protocols

The following step-by-step methodology ensures a self-validating system where each step confirms the safety and integrity of the next.

PPE_Workflow Start 1. Risk Assessment & Fume Hood Check PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Transfer 3. Transfer Vial to Fume Hood PPE->Transfer Weighing 4. Weighing via Anti-Static Boat Transfer->Weighing Decon 5. Decontaminate Spatula & Surfaces Weighing->Decon Doff 6. Doff PPE & Wash Hands Decon->Doff

Standard operating workflow for the safe handling and weighing of chemical powders.

Step-by-Step Weighing Methodology:

  • Fume Hood Validation: Before opening the reagent bottle, verify that the chemical fume hood is operational. Check the magnehelic gauge to ensure proper negative pressure (typically 80-100 fpm face velocity). Validation: This ensures aerosolized particles will be pulled away from the operator's breathing zone.

  • PPE Verification: Inspect nitrile gloves for micro-tears. Ensure goggles form a complete, unbroken seal around the eyes.

  • Anti-Static Preparation: Use anti-static weighing boats or treat standard plastic boats with an anti-static gun (Zerostat). Causality: 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid is a dry powder; static electricity can cause the powder to aerosolize, increasing the risk of inhalation and compromising analytical measurement accuracy.

  • Transfer: Use a clean, dry stainless steel or PTFE-coated micro-spatula. Open the container only within the fume hood.

  • Post-Handling Decontamination: Seal the reagent bottle tightly. Wipe down the balance and fume hood surface with a damp paper towel (using water or 70% ethanol) to capture any trace dust. Validation: This guarantees a safe, uncontaminated workspace for the next operator.

Emergency Response & Spill Management

In the event of a spill, immediate and logical action is required to prevent aerosolization and exposure.

Spill_Response Spill Powder Spill Detected Assess Assess Volume & Location Spill->Assess Small Small Spill (<50g) Inside Hood Assess->Small Large Large Spill (>50g) or Outside Hood Assess->Large Wet Moisten with Water/EtOH (Prevent Dust) Small->Wet Evac Evacuate Area & Call EHS Large->Evac Sweep Collect with Wet Wipe / HEPA Vac Wet->Sweep Dispose Transfer to Solid Hazardous Waste Sweep->Dispose

Decision logic tree for managing solid chemical spills.

Spill Response Protocol:

  • Isolate the Area: If the spill occurs outside the fume hood, restrict access to the area immediately to prevent tracking the powder throughout the laboratory.

  • Suppress Dust: Do not dry sweep. Dry sweeping aerosolizes the fine particles, exacerbating the H336 respiratory hazard[4]. Instead, gently mist the spilled powder with water or a compatible solvent (e.g., 70% ethanol) to bind the particulates.

  • Collection: Use damp absorbent pads to wipe up the moistened powder.

  • Sanitization: Wash the affected surface thoroughly with soap and water to remove any residual acidity.

Waste Disposal & Environmental Logistics

Proper disposal ensures environmental compliance and laboratory safety.

  • Solid Waste: All contaminated PPE, weighing boats, and spill cleanup materials must be placed in a heavy-duty, sealable polyethylene bag, labeled as "Hazardous Solid Waste - Organic Acid Derivatives," and disposed of via the institution's Environmental Health and Safety (EHS) department.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol) for biological assays[1], the resulting solution must be collected in designated non-halogenated organic waste carboys. Ensure the carboy is kept closed with a vented cap to prevent pressure buildup.

References[3] BLDpharm. "1378804-49-9|2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid - BLDpharm". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG45YX0S3MEQDmBvtQGubDSBiFcIvxnWrqWbSJ-h6ojmJe_ICVN7oO7Gclbi_Mxz0StrUNHbolEfxH9QHKfnk9w4H431LaL4AmMLGU2ajX88OMBLAA68dOSC97Yox8T3IVKfxlONTLFMVnB4I6D[2] EvitaChem. "Buy (2S)-2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (EVT-15647607) - EvitaChem". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYJCTWHqLYd7kT8M2T4FktoLhkV8QJwtBEN2hNmJqHQMYHsi8KRMh94h5qX41kLSc4DZ6hUC-LQhbDBEwFoUzCFJCrQakNAes4nf0zE5Hti2PF1Ez_Z794xjLGEhAkKnTwJ7aQE-O-BQ==[4] NextSDS. "2-methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride - NextSDS". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb0vpsAFnOM4WZnkRIyyB4-2daFWG8DhxZl9ps6lgoFfV6sBB2Nu9g78zqkrQ-5HG9bkRup98qXUxKxQc5hhZ_OkNcXBOyf7ipMKLw32zNO-b9nqAMZaOtu7HEnkGAUSGPI_92RAjAGUWo87lV5EWd1ktt13esTuSMimFq5SRVG6dG07UAz9wuP0i5d54Pmgt3qTC7g9NZIctjn6TNpmfIasxRww==[1] Google Patents. "US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs72NWRq8mPZ0S01HHN6vpO_2qOfDo2f7uzsLgi1-oUqQ4BMoBd5hNO4EsBKcY0rtb6zlJ34GDz8fHfzcR5XYjpgbnD1hUlRDo263GDRId_S38gi9G9ApXn1qubY_gt0R1OW0bXKEriIhkYg==

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